molecular formula C18H24ClNO3 B10771046 SM-21

SM-21

Katalognummer: B10771046
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: WTPAXDRULIZRDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate is a synthetic tropane derivative of significant interest in neuropharmacological research. Its core structure is based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, which is a key pharmacophore in inhibitors of monoamine transporter proteins [https://pubchem.ncbi.nlm.nih.gov/]. The compound is designed as a potential ligand for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), making it a valuable tool for investigating the structure-activity relationships (SAR) of tropane analogs [https://www.frontiersin.org/journals/pharmacology]. Researchers utilize this compound to probe the binding pockets of these transporters and to study the effects of transporter inhibition on synaptic neurotransmitter levels and neuronal signaling in vitro. The 4-chlorophenoxybutanoate ester moiety is a critical structural feature that modulates the compound's affinity, selectivity, and pharmacokinetic properties compared to classical tropane alkaloids like cocaine. Its primary research applications include the development of novel molecular probes for neuroimaging and the in vitro characterization of neurotransmitter transport dynamics, contributing to a deeper understanding of the neurochemical basis of various neurological states [https://link.springer.com/article/10.1007/s00213-001-0934-9].

Eigenschaften

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPAXDRULIZRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SM-21, a Sigma-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: SM-21 is a potent and selective antagonist for the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). As a centrally active compound, this compound exerts its effects by directly binding to and inhibiting the σ2 receptor, thereby modulating critical downstream signaling pathways involved in neuronal function, cell survival, and proliferation. Its mechanism confers significant analgesic and nootropic properties. Functionally, this compound has been demonstrated to block the effects of σ2 receptor agonists in both in vitro and in vivo models. It notably inhibits the σ2 receptor-mediated enhancement of nerve growth factor (NGF) signaling through the TrkA/Akt/ERK pathway and is implicated in the regulation of acetylcholine release. This guide provides a comprehensive overview of its mechanism, supported by quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key pathways and processes involved.

Introduction to the Sigma-2 Receptor (σ2R)

The sigma-2 receptor (σ2R), a distinct pharmacological entity since 1990, was genetically identified as Transmembrane Protein 97 (TMEM97) in 2017. It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum. σ2 receptors are highly expressed in various tissues, including the central nervous system, liver, and kidneys, and are notably overexpressed in proliferating cells, such as cancer cells.[1]

Functionally, the σ2 receptor is a multifunctional signaling protein. It plays a crucial role in regulating cellular proliferation and survival by interacting with key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways involving Protein Kinase C (PKC) and Raf kinase. In the central nervous system, it is involved in modulating neuronal signaling, hormone signaling, and calcium homeostasis.[2] Recent studies have highlighted its association with the Nerve Growth Factor (NGF) receptor, TrkA, suggesting a role in neuronal regeneration and growth.[3] Given its high density in tumors and its role in cell proliferation, the σ2 receptor has emerged as a significant target for cancer therapeutics and diagnostics.[1]

This compound: A Selective Sigma-2 Receptor Antagonist

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a well-characterized tropane analog recognized for its potent and selective antagonistic activity against the σ2 receptor.[3][4] It is centrally active following systemic administration and demonstrates several key pharmacological effects, including:

  • Potent Analgesia: Its efficacy in pain relief is comparable to that of morphine.

  • Nootropic Activity: It exhibits cognitive-enhancing properties.

  • Cholinergic Modulation: It has been shown to increase the release of acetylcholine at central muscarinic synapses.

This compound's high affinity and selectivity for the σ2 receptor over the σ1 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the σ2 receptor.[2][4]

Core Mechanism of Action

The primary mechanism of action of this compound is its direct, competitive antagonism at the σ2 receptor binding site. By occupying the receptor, this compound blocks the binding and subsequent action of σ2 receptor agonists, thereby inhibiting downstream signaling cascades.

Direct Competitive Antagonism

The antagonistic nature of this compound has been unequivocally demonstrated in functional assays. A key in vivo model involves the induction of neck dystonia in rats by administering the potent σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG) directly into the red nucleus, a motor control center in the brain. Pre-treatment with this compound effectively prevents the development of this DTG-induced torsion, providing clear evidence of its ability to block σ2 receptor activation in vivo.[3][4] This demonstrates that this compound acts as a true antagonist, preventing the physiological consequences of receptor agonism.[3][4]

Modulation of Downstream Signaling Pathways

By blocking the σ2 receptor, this compound influences several critical intracellular signaling pathways:

  • Inhibition of Neurotrophic Signaling: The σ2 receptor is known to associate with the NGF receptor TrkA and enhance NGF-induced neurite outgrowth. This potentiation is mediated through the increased phosphorylation of downstream signaling molecules, specifically Akt and ERK1/2. This compound has been shown to completely block this σ2R-mediated enhancement of NGF/TrkA signaling, indicating that its mechanism involves the suppression of this pro-growth neuronal pathway.[3]

  • Putative Inhibition of Proliferative Pathways: In cancer cells, where σ2 receptors are overexpressed, they are known to regulate pro-proliferative signals. By antagonizing the receptor, this compound is hypothesized to inhibit these pathways, which could contribute to anti-cancer effects.

  • Modulation of the Cholinergic System: The observed increase in acetylcholine release at central synapses is another key aspect of this compound's mechanism, contributing to its nootropic and analgesic effects.

Quantitative Data: this compound Binding Affinity

This compound is characterized by its high affinity for the σ2 receptor and its selectivity over the σ1 receptor subtype.[2][4] While specific Ki values can vary based on experimental conditions (e.g., tissue source, radioligand), the data consistently confirm its potent and selective binding profile.

Receptor SubtypeLigandKi (nM)Tissue SourceNotes
Sigma-2 (σ2)This compoundHigh Affinity*Rat Liver / BrainPotent and selective antagonist.[2][3][4]
Sigma-1 (σ1)This compoundLower AffinityGuinea Pig BrainDemonstrates selectivity for σ2 over σ1.[2]

*Specific Ki values for this compound are not consistently reported across foundational pharmacological studies, which instead characterize it qualitatively as a "high affinity" and "selective" ligand based on functional antagonism and competitive binding assays.[2][3][4]

Experimental Protocols

The characterization of this compound as a σ2 receptor antagonist relies on established pharmacological assays. The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the σ2 receptor.

Competitive Radioligand Binding Assay for σ2 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the σ2 receptor by measuring its ability to compete with a known radiolabeled σ2 ligand.

Materials:

  • Tissue Source: Rat liver membrane homogenate (a rich source of σ2 receptors).[1]

  • Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.[1]

  • Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, used to saturate and block binding of [3H]-DTG to σ1 sites.[1]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester or equivalent with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver tissue in ice-cold 10 mM Tris-HCl buffer containing 0.32 M sucrose.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 31,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Lowry or BCA assay). Store at -80°C until use.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 10-12 concentrations covering a 5-log unit range, e.g., 0.1 nM to 10 µM).

    • To each well, add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of a non-labeled ligand like Haloperidol or DTG (10 µM) (for non-specific binding) OR 50 µL of this compound dilution.

      • 50 µL of [3H]-DTG at a final concentration near its KD for the σ2 receptor (e.g., 5 nM).

      • 50 µL of (+)-Pentazocine at a final concentration sufficient to mask σ1 sites (e.g., 100 nM).[1]

      • 100 µL of the membrane homogenate (e.g., 30-60 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[1]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-DTG).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-2 Receptor-Mediated NGF/TrkA Signaling

Caption: this compound blocks the σ2R potentiation of NGF/TrkA signaling.

Experimental Workflow: Competitive Radioligand Binding Assay

G A 1. Prepare Rat Liver Membrane Homogenate B 2. Set up 96-well Plate: - Membranes - [3H]-DTG (Radioligand) - (+)-Pentazocine (Mask) - this compound (Competitor) A->B C 3. Incubate to Reach Binding Equilibrium (120 min @ RT) B->C D 4. Rapid Vacuum Filtration to Separate Bound from Free Ligand C->D E 5. Wash Filters to Remove Non-specific Binding D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff F->G

Caption: Workflow for determining this compound binding affinity (Ki).

Logical Relationship: this compound Antagonistic Action

G cluster_receptor S2R σ2 Receptor Effect Downstream Signaling & Physiological Effect S2R->Effect NoEffect Signaling Blocked No Effect S2R->NoEffect Agonist σ2 Agonist (e.g., DTG) Agonist->S2R Binds & Activates SM21 This compound SM21->S2R Binds & Blocks

Caption: this compound competitively blocks agonist binding at the σ2 receptor.

References

The Tropane Analogue SM-21: A Technical Guide to its Discovery, Synthesis, and Sigma-2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-21, a potent and selective tropane analogue that has been identified as a sigma-2 (σ2) receptor antagonist. Initially investigated for its analgesic and cognition-enhancing properties, this compound has emerged as a valuable research tool for elucidating the physiological roles of the σ2 receptor. This document details the available quantitative data, experimental protocols for its synthesis and key pharmacological assays, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, is a synthetic tropane derivative that has garnered significant interest in the field of neuropharmacology.[1] Originally explored for its effects on acetylcholine release, subsequent research revealed its high affinity and selectivity for the σ2 receptor, where it functions as a potent antagonist.[2][3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in a variety of cellular processes, including calcium signaling, cell proliferation, and neuronal function. The discovery of selective ligands like this compound has been instrumental in differentiating the functions of the σ2 receptor from the well-characterized σ1 receptor.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the σ2 receptor. The following table summarizes the key quantitative data available for this compound.

TargetParameterValueSpeciesAssay TypeReference
Sigma-2 (σ2) Receptor Ki67 nMRatRadioligand Binding[4]
Sigma-1 (σ1) Receptor Ki>10,000 nMRatRadioligand Binding[4]
Muscarinic Receptors Ki>10,000 nM-Radioligand Binding[4]
Dopamine Receptors Ki>10,000 nM-Radioligand Binding[4]
Serotonin Receptors Ki>10,000 nM-Radioligand Binding[4]
α-Adrenergic Receptors Ki>10,000 nM-Radioligand Binding[4]
Opiate Receptors Ki>10,000 nM-Radioligand Binding[4]

Synthesis of this compound

Synthesis of 2-(4-chlorophenoxy)butyric acid

The precursor acid can be synthesized via the Williamson ether synthesis, reacting 4-chlorophenol with an appropriate butyric acid derivative.

Esterification of Tropine with 2-(4-chlorophenoxy)butyric acid

Two common methods for such esterifications are the Fischer-Speier esterification and the Mitsunobu reaction. A plausible method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with tropine.

Experimental Protocol (Proposed):

  • Activation of Carboxylic Acid: To a solution of 2-(4-chlorophenoxy)butyric acid in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran, is added an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride at 0 °C. The reaction mixture is then stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The excess chlorinating agent and solvent are removed under reduced pressure.

  • Esterification: The resulting crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of tropine and a non-nucleophilic base, such as triethylamine or pyridine, in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess tropine and base, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Key Experimental Protocols

Sigma-2 Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for the σ2 receptor.

Methodology:

  • Membrane Preparation: Rat liver membranes, which are a rich source of σ2 receptors, are prepared by homogenization in a buffered solution, followed by centrifugation to isolate the membrane fraction.

  • Binding Assay: The membrane homogenate is incubated with a radiolabeled sigma receptor ligand, such as [³H]-DTG (1,3-di-o-tolyl-guanidine), in the presence of a masking agent for the σ1 receptor (e.g., (+)-pentazocine) to ensure specific binding to the σ2 receptor.

  • Competition Binding: To determine the Ki of this compound, competition binding assays are performed where increasing concentrations of non-radiolabeled this compound are added to the incubation mixture.

  • Detection and Analysis: The amount of bound radioligand is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

DTG-Induced Dystonia in Rats

This in vivo assay is used to assess the antagonist activity of this compound at the σ2 receptor.[2]

Methodology:

  • Animal Model: Male Wistar rats are used for this experiment.

  • Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the red nucleus of the brain, a region known to be involved in motor control and rich in sigma receptors.

  • Drug Administration: After a recovery period, the σ1/σ2 receptor agonist DTG (1,3-di-o-tolyl-guanidine) is microinjected into the red nucleus to induce neck dystonia, characterized by a torsion of the neck.

  • Antagonist Treatment: In the experimental group, this compound is administered into the red nucleus prior to the DTG injection.

  • Behavioral Assessment: The degree of neck torsion is quantified at various time points after DTG administration. The ability of this compound to prevent or reduce the DTG-induced dystonia is indicative of its σ2 receptor antagonist activity.[2]

Visualizations

Sigma-2 Receptor Signaling Pathway

The following diagram illustrates the putative signaling pathway of the σ2 receptor (TMEM97) and the antagonistic action of this compound.

sigma2_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular sigma2 σ2 Receptor (TMEM97) pgrcm1 PGRMC1 sigma2->pgrcm1 Interacts with ca_signaling Ca²⁺ Signaling pgrcm1->ca_signaling cholesterol Cholesterol Homeostasis pgrcm1->cholesterol downstream Downstream Effectors (e.g., PKC, RAF) pgrcm1->downstream agonist Sigma Agonist (e.g., DTG) agonist->sigma2 Activates sm21 This compound sm21->sigma2 Antagonizes cellular_response Cellular Response (Proliferation, Motor Function) ca_signaling->cellular_response cholesterol->cellular_response downstream->cellular_response

Caption: Putative Sigma-2 Receptor Signaling Pathway.

Experimental Workflow for this compound Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and pharmacological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization start Starting Materials (Tropine, 2-(4-chlorophenoxy)butyric acid) esterification Esterification start->esterification purification Purification (Column Chromatography) esterification->purification sm21_product This compound Product purification->sm21_product binding_assay In Vitro Sigma-2 Receptor Binding Assay sm21_product->binding_assay dystonia_model In Vivo DTG-Induced Dystonia Model sm21_product->dystonia_model data_analysis Data Analysis binding_assay->data_analysis dystonia_model->data_analysis pharmacological_profile Pharmacological Profile of this compound data_analysis->pharmacological_profile

Caption: this compound Synthesis and Characterization Workflow.

Conclusion

This compound stands as a pivotal tool in the study of sigma-2 receptor pharmacology. Its high selectivity allows for the precise investigation of the receptor's role in various physiological and pathological conditions. While a definitive, published step-by-step synthesis protocol remains to be fully detailed in the literature, the established principles of organic chemistry provide a clear path for its preparation. The experimental protocols outlined in this guide for its pharmacological characterization are well-established and provide robust methods for assessing its activity. Future research leveraging this compound and similar analogues will undoubtedly continue to unravel the complexities of the sigma-2 receptor and its potential as a therapeutic target.

References

An In-depth Technical Guide to the Chemical Structure and Properties of SM-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21, chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, is a synthetic tropane analogue that has garnered significant interest in the field of neuropharmacology. Initially investigated for its analgesic and cognition-enhancing properties, subsequent research has established this compound as a potent and selective antagonist of the sigma-2 (σ2) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound. Detailed experimental methodologies for its synthesis and key biological assays are presented, along with a summary of its binding affinity and functional activity. Furthermore, the guide elucidates the role of this compound in modulating σ2 receptor-mediated signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of a tropane ester derivative. The core structure consists of an 8-azabicyclo[3.2.1]octane (tropane) ring, ester-linked at the 3α position to 2-(4-chlorophenoxy)butyric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate (for one enantiomer)IUPHAR/BPS Guide to PHARMACOLOGY
Synonyms (±)-SM21, (RS)-SM21, (±)-Tropanyl 2-(4-chlorophenoxy)butanoateIUPHAR/BPS Guide to PHARMACOLOGY
CAS Number 155058-71-2ChemicalBook
Molecular Formula C₁₈H₂₄ClNO₃ChemicalBook
Molecular Weight 337.84 g/mol ChemicalBook
Predicted Boiling Point 425.0 ± 40.0 °CChemicalBook
Predicted Density 1.21 ± 0.1 g/cm³ChemicalBook
Predicted pKa 9.96 ± 0.40ChemicalBook
Storage Conditions 2-8°CChemicalBook

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of tropine with 2-(4-chlorophenoxy)butyric acid. The following is a representative experimental protocol based on established chemical principles for such reactions.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-(4-chlorophenoxy)butyric acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable aprotic solvent such as acetone.

  • Base Addition: Add an excess of a base, for example, anhydrous potassium carbonate.

  • Alkylation: To the stirred suspension, add ethyl 2-bromobutyrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butyrate.

  • Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification and Extraction: After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(4-chlorophenoxy)butyric acid. The product can then be extracted with an organic solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the desired acid.

Part B: Esterification of Tropine with 2-(4-chlorophenoxy)butyric acid

  • Reaction Setup: In a dry flask, dissolve 2-(4-chlorophenoxy)butyric acid and an equimolar amount of tropine in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of a coupling catalyst, like 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (this compound).

G Synthesis Workflow for this compound cluster_0 Part A: Acid Synthesis cluster_1 Part B: Esterification 4-Chlorophenol 4-Chlorophenol Alkylation Alkylation 4-Chlorophenol->Alkylation Ester Intermediate Ester Intermediate Alkylation->Ester Intermediate Base (K2CO3) Reflux Ethyl 2-bromobutyrate Ethyl 2-bromobutyrate Ethyl 2-bromobutyrate->Alkylation Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis 2-(4-chlorophenoxy)butyric acid 2-(4-chlorophenoxy)butyric acid Hydrolysis->2-(4-chlorophenoxy)butyric acid 1. NaOH 2. HCl Esterification Esterification 2-(4-chlorophenoxy)butyric acid->Esterification Tropine Tropine Tropine->Esterification This compound This compound Esterification->this compound DCC, DMAP DCM

A flowchart illustrating the two-part synthesis of this compound.

Pharmacological Profile

Primary Target: Sigma-2 (σ2) Receptor

This compound is a high-affinity ligand and a selective antagonist for the σ2 receptor.[1] This receptor is implicated in various cellular processes, and its density is often elevated in proliferating tumor cells. The antagonistic nature of this compound at the σ2 receptor has been demonstrated in several functional assays.[1]

Binding Affinity

The binding affinity of this compound for sigma receptors has been determined through radioligand binding assays. There is some variability in the reported values, which may be attributed to differences in tissue preparations and experimental conditions.

Table 2: Binding Affinity (Ki) of this compound for Sigma Receptors

Receptor SubtypeTissue SourceKi (nM)Reference
σ2 Rat Liver67.5Mach et al., 1999
σ2 Guinea Pig Brain434Prezzavento et al., 2002
σ1 Guinea Pig Brain>1000Mach et al., 1999

This compound exhibits significantly lower affinity for other receptors, including muscarinic, dopaminergic, serotonergic, and adrenergic receptors, with Ki values generally greater than 10,000 nM.[1]

Experimental Protocol: Sigma-2 Receptor Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay.

  • Tissue Preparation: Rat liver membranes are prepared by homogenization in a buffered solution, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford assay.

  • Assay Conditions: The assay is performed in a final volume of 150-200 µL in 96-well plates.

  • Incubation Mixture: Each well contains:

    • Rat liver membrane homogenate (approximately 30-60 µg of protein).

    • [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand, at a concentration near its Kd for the σ2 receptor (e.g., 5 nM).

    • (+)-Pentazocine (e.g., 100 nM) to mask the binding of [³H]DTG to σ1 receptors.

    • Varying concentrations of the competing ligand (this compound) to generate a dose-response curve.

  • Incubation: The plates are incubated at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or DTG). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Antagonism of Sigma-2 Receptor-Mediated Effects

Sigma-2 receptor agonists have been shown to induce a range of cellular effects, including an increase in intracellular calcium concentration ([Ca²⁺]i) and the induction of apoptosis through a caspase-independent pathway.[2][3] As an antagonist, this compound blocks these agonist-induced effects.

The activation of σ2 receptors by agonists leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[2] This process is independent of extracellular calcium. This compound, by binding to the σ2 receptor, prevents this agonist-induced calcium release.

Furthermore, σ2 receptor agonists can trigger programmed cell death, which is characterized by DNA fragmentation and phosphatidylserine externalization, but without the involvement of caspases.[3] this compound is expected to antagonize this cytotoxic effect.

G This compound Antagonism of Sigma-2 Receptor Signaling Sigma-2 Agonist Sigma-2 Agonist Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Agonist->Sigma-2 Receptor Binds and Activates ER Calcium Release ER Calcium Release Sigma-2 Receptor->ER Calcium Release Stimulates Apoptosis (Caspase-Independent) Apoptosis (Caspase-Independent) Sigma-2 Receptor->Apoptosis (Caspase-Independent) Induces This compound This compound This compound->Sigma-2 Receptor Binds and Blocks Increase in [Ca2+]i Increase in [Ca2+]i ER Calcium Release->Increase in [Ca2+]i

References

The Sigma-2 Antagonist SM-21: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-21, a tropane analogue, has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor. Its pharmacological profile suggests potential therapeutic applications stemming from its analgesic and antiamnesic properties, which are linked to its ability to modulate cholinergic systems. This technical guide provides a comprehensive overview of the currently available pharmacological data for this compound, details of key experimental protocols used in its characterization, and a review of the known and putative signaling pathways associated with its mechanism of action. It is critical to note that, at present, there is a significant lack of publicly available toxicology data for this compound. This document aims to consolidate existing knowledge and highlight areas requiring further investigation to fully elucidate the therapeutic potential and safety profile of this compound.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the sigma-2 (σ₂) receptor, a transmembrane protein primarily located in the endoplasmic reticulum.[1][2] The σ₂ receptor is known to be associated with the progesterone receptor membrane component 1 (PGRMC1) and is implicated in various cellular processes, including calcium signaling and the modulation of neurotransmitter systems.[1][3] As an antagonist, this compound is presumed to inhibit the downstream signaling cascades initiated by the binding of endogenous or exogenous agonists to the σ₂ receptor.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of σ₂ receptor function. This has been demonstrated in vivo, where this compound prevents the neck dystonia in rats induced by the σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[4][5]

Beyond its direct antagonist activity, this compound has been reported to possess:

  • Analgesic properties [6]

  • Antiamnesic effects , demonstrated by its ability to counteract amnesia induced by various agents in passive avoidance tests.

  • The capacity to increase acetylcholine (ACh) release , suggesting a modulatory role in the cholinergic system.[7]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, are not extensively available in the public domain. Further studies are required to characterize these crucial parameters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. The limited availability of such data underscores the need for more comprehensive preclinical evaluation.

Table 1: Receptor Binding Affinity

Receptor SubtypeLigandKᵢ (nM)SpeciesTissue SourceReference
Sigma-2 (σ₂)This compound67RatLiver[4]

Table 2: In Vivo Efficacy

ModelSpeciesEffectDoseRoute of AdministrationReference
DTG-induced Neck DystoniaRatPrevention of dystonia10 nmol/0.5 µLIntracerebral (Red Nucleus)[4][5]
Antiamnesic ActivityMouseReversal of scopolamine-induced amnesia10-20 mg/kgIntraperitoneal[8]

Toxicology Profile

A comprehensive toxicological evaluation of this compound has not been reported in the available scientific literature. There is no public data on its acute, sub-chronic, or chronic toxicity, nor have studies on its genotoxicity, carcinogenicity, or reproductive and developmental toxicity been published. The absence of this critical information is a significant impediment to the further development of this compound as a therapeutic agent. Any future research should prioritize a thorough assessment of its safety profile. As a tropane alkaloid derivative, it is worth noting that some compounds in this class can exhibit anticholinergic side effects; however, without specific data for this compound, this remains speculative.[9][10][11][12]

Key Experimental Protocols

Sigma-2 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound for the sigma-2 receptor, based on standard radioligand binding techniques.[4][5][13][14]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the σ₂ receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

  • Non-selective ligand for determining non-specific binding: Haloperidol

  • Membrane preparation: Rat liver homogenate (a rich source of σ₂ receptors)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Test compound: this compound at various concentrations

  • 96-well filter plates

  • Scintillation counter and fluid

Procedure:

  • Prepare rat liver membranes by homogenization and centrifugation.

  • In a 96-well plate, combine the membrane preparation, [³H]-DTG at a concentration near its Kₑ, and varying concentrations of this compound.

  • For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, [³H]-DTG, and a high concentration of unlabeled haloperidol.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Membrane & Ligand Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Membrane Rat Liver Homogenate Incubation Incubate @ RT Membrane->Incubation Radioligand [³H]-DTG Radioligand->Incubation SM21 This compound SM21->Incubation Haloperidol Haloperidol Haloperidol->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC₅₀ & Kᵢ Counting->Calculation

Sigma-2 Receptor Binding Assay Workflow

Rat Neck Dystonia Model

This in vivo assay is used to characterize the antagonist properties of compounds at the σ₂ receptor.[4][15][16]

Objective: To assess the ability of this compound to prevent neck dystonia induced by a σ₂ receptor agonist.

Materials:

  • Male Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Guide cannulas and microinjection needles

  • σ₂ receptor agonist: DTG (1,3-di-(2-tolyl)guanidine)

  • Test compound: this compound

  • Vehicle (e.g., saline)

Procedure:

  • Surgically implant a guide cannula into the red nucleus of the rat brain using a stereotaxic apparatus.[17][18][19][20] Allow for a recovery period.

  • On the day of the experiment, pre-treat the rat with an intracerebral microinjection of this compound (e.g., 10 nmol in 0.5 µL) or vehicle into the red nucleus.

  • After a short interval (e.g., 5 minutes), administer an intracerebral microinjection of DTG (e.g., 5 nmol in 0.5 µL) at the same site.

  • Observe and quantify the degree of neck torsion (dystonia) at regular intervals post-injection.

  • Compare the severity of dystonia in the this compound pre-treated group to the vehicle-treated control group.

G Start Rat with Implanted Red Nucleus Cannula Pretreatment Microinjection of This compound or Vehicle Start->Pretreatment Wait Wait 5 min Pretreatment->Wait Induction Microinjection of DTG Wait->Induction Observation Observe & Quantify Neck Torsion Induction->Observation Analysis Compare Torsion Scores Observation->Analysis

Rat Neck Dystonia Experimental Workflow

Signaling Pathways

As a σ₂ receptor antagonist, this compound is expected to block the signaling pathways activated by this receptor. The precise downstream effects of this compound have not been fully elucidated, but based on the known functions of the σ₂ receptor/PGRMC1 complex, several pathways are likely to be modulated.

Modulation of Intracellular Calcium

Activation of σ₂ receptors has been shown to induce a transient release of calcium from intracellular stores, such as the endoplasmic reticulum.[7][21][22][23][24] As an antagonist, this compound would be expected to inhibit this agonist-induced calcium release.

G cluster_cell Cell cluster_er Endoplasmic Reticulum Sigma2 σ₂ Receptor Ca_Store Ca²⁺ Store Sigma2->Ca_Store Stimulates Release Cytosol_Ca Cytosolic Ca²⁺ Ca_Store->Cytosol_Ca Ca²⁺ Efflux Agonist σ₂ Agonist Agonist->Sigma2 Activates SM21 This compound SM21->Sigma2 Blocks

Proposed Modulation of Calcium Signaling by this compound

Interaction with PGRMC1 and Downstream Effectors

The σ₂ receptor is closely associated with PGRMC1, which acts as a scaffold protein interacting with various effector molecules, including cytochrome P450 enzymes and components of growth factor signaling pathways like the EGFR pathway.[1][3][15][25][26][27][28] By antagonizing the σ₂ receptor, this compound may indirectly modulate the activity of these downstream signaling networks.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR->Downstream Sigma2_PGRMC1 σ₂ Receptor / PGRMC1 Complex Sigma2_PGRMC1->EGFR Modulates P450 Cytochrome P450 Sigma2_PGRMC1->P450 Modulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Agonist σ₂ Agonist Agonist->Sigma2_PGRMC1 Activates SM21 This compound SM21->Sigma2_PGRMC1 Blocks

Putative Influence of this compound on PGRMC1-Mediated Signaling

Conclusion and Future Directions

This compound is a selective σ₂ receptor antagonist with demonstrated in vitro binding and in vivo pharmacodynamic activity. Its potential as an analgesic and nootropic agent warrants further investigation. However, the advancement of this compound into further stages of drug development is critically hampered by the profound lack of toxicological and pharmacokinetic data.

Future research efforts should focus on:

  • Comprehensive Toxicology Studies: A full battery of in vitro and in vivo toxicology assessments is essential to establish a safety profile.

  • Pharmacokinetic Characterization: Detailed ADME studies are required to understand the drug's behavior in a biological system.

  • Dose-Response Studies: Quantitative analysis of the dose-response relationships for its analgesic and antiamnesic effects is needed.

  • Mechanism of Action Elucidation: Further studies are necessary to delineate the specific downstream signaling pathways modulated by this compound's antagonism of the σ₂ receptor.

Addressing these knowledge gaps will be paramount in determining the viability of this compound as a future therapeutic candidate.

References

The Role of Sigma-2 Receptors in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The sigma-2 receptor (S2R), a once enigmatic protein, has now been identified as Transmembrane Protein 97 (TMEM97).[1][2][3] This breakthrough has catalyzed research into its function, revealing its significant role in a multitude of cellular processes, including calcium signaling, cholesterol homeostasis, and cell survival pathways.[2][4][5][6] With its high expression in the central nervous system, the sigma-2 receptor has emerged as a critical player in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[7][8][9] This technical guide provides an in-depth exploration of the current understanding of S2R's involvement in these disorders, its associated signaling pathways, and its potential as a therapeutic target for a new generation of neuroprotective and disease-modifying drugs.[10]

The Sigma-2 Receptor: A Molecular Overview

First distinguished pharmacologically from the sigma-1 receptor in 1990, the molecular identity of the sigma-2 receptor remained elusive for decades.[2] In 2017, it was identified as TMEM97, a four-pass transmembrane protein primarily located in the endoplasmic reticulum (ER) and other cellular membranes.[1][2][5] S2R is known to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to modulate cellular functions.[4][6][7] Its involvement in fundamental processes like cholesterol trafficking, autophagy, and oxidative stress response underscores its importance in maintaining neuronal health.[4][11]

The Role of Sigma-2 Receptors in Major Neurological Disorders

The dysregulation of S2R function has been implicated in a range of neurological and psychiatric conditions.

Alzheimer's Disease

A significant body of evidence points to the involvement of S2R in the pathogenesis of Alzheimer's disease (AD). The receptor has been shown to act as a binding site for toxic amyloid-beta (Aβ) oligomers.[1] S2R antagonists can prevent this binding and even displace already bound oligomers from neuronal synapses.[1][2] The expression of S2R is upregulated in the presence of Aβ oligomers, suggesting a pathological feedback loop.[1][12] Furthermore, the S2R forms a complex with PGRMC1 and LDLR, which is involved in the uptake of Aβ and apolipoprotein E (ApoE) in neurons.[7] Targeting this complex could therefore represent a novel strategy to inhibit Aβ neurotoxicity.[7] A selective S2R antagonist, CT1812, has entered clinical trials for AD, aiming to prevent and displace the binding of Aβ oligomers to neurons.[1][13] Another antagonist, SAS-0132, has been shown to rescue memory deficits in a mouse model of AD.[1][12]

Parkinson's Disease and other α-Synucleinopathies

In the context of Parkinson's disease (PD) and other synucleinopathies like dementia with Lewy bodies, S2R is implicated in the pathology of α-synuclein oligomers.[2][4] These toxic protein aggregates are known to impair cellular processes such as protein trafficking and autophagy, both of which are modulated by S2R.[2][4] Studies have shown that α-synuclein oligomers derived from the brains of PD patients cause deficits in lipid vesicle trafficking in cultured neurons, and S2R antagonists can block these deficits.[14][15] This suggests that targeting S2R may be a viable therapeutic approach to alleviate the neurotoxicity induced by α-synuclein.[14][15]

Psychiatric and Other Neurological Disorders

The influence of S2R extends to a variety of other central nervous system disorders. It is thought to be involved in the pathophysiology of schizophrenia, with evidence showing lower abundance of the receptor in patients.[2] S2R activation has been shown to antagonize the effects of PCP, an NMDA antagonist that can induce schizophrenia-like symptoms, implying a potential antipsychotic role.[2] Furthermore, S2R ligands have demonstrated antidepressant and anxiolytic effects in preclinical models.[2] The receptor is also being investigated as a target for dystonia, neuropathic pain, and for its neuroprotective effects in traumatic brain injury.[2][8][11]

Key Signaling Pathways Involving Sigma-2 Receptors

The multifaceted role of S2R in neurological disorders is rooted in its modulation of several critical intracellular signaling pathways.

Calcium Homeostasis

S2R is a key regulator of intracellular calcium (Ca²⁺) concentrations.[2][16] Ligand binding to S2R can induce a transient release of Ca²⁺ from the endoplasmic reticulum, followed by a more sustained release from thapsigargin-insensitive stores.[16][17] This modulation of Ca²⁺ signaling is crucial for neuronal function, and its disruption by pathological processes in diseases like Alzheimer's can lead to ER stress and neurotoxicity.[7] Some S2R agonists have been shown to induce a significant increase in intracellular Ca²⁺, leading to cell death in certain cell lines.[18]

Oxidative Stress

The sigma-2 receptor is implicated in the cellular response to oxidative stress.[1] Compounds with affinity for S2R have been shown to counteract neurotoxicity induced by oxidative stress.[1][11] The activation of S2R can be neuroprotective, as demonstrated by the S2R/TMEM97 modulator DKR-1677, which protects neurons from death after traumatic brain injury.[1] In some contexts, however, S2R ligands can induce mitochondrial oxidative stress, leading to cell death, an effect that is being explored for anti-cancer therapies.[1][19]

Autophagy and Apoptosis

S2R plays a complex role in programmed cell death and cellular clearance mechanisms. S2R ligands can induce both autophagy and apoptosis.[20] The induction of autophagy may be a response to cellular stress, while the apoptotic pathway triggered by S2R agonists appears to be novel and independent of p53 and caspases.[21][22][23] This unique apoptotic mechanism does not involve cytochrome-C release, a hallmark of the classical intrinsic apoptotic pathway.[22]

Cholesterol Homeostasis

A fundamental function of S2R/TMEM97 is its role in regulating cholesterol homeostasis.[1][5][6] It interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of LDL cholesterol out of lysosomes.[4][6] S2R also forms a complex with PGRMC1 and the LDL receptor to facilitate the uptake of lipoproteins.[4][7][13] Given that cholesterol homeostasis is often disrupted in both cancer and Alzheimer's disease, the regulatory role of S2R in this process is a key area of therapeutic interest.[1]

G cluster_0 Sigma-2 Receptor (TMEM97) Signaling cluster_1 Cellular Processes cluster_2 Neurological Outcomes S2R Sigma-2 Receptor (TMEM97) Ca_Homeostasis Calcium Homeostasis S2R->Ca_Homeostasis Modulates Oxidative_Stress Oxidative Stress S2R->Oxidative_Stress Modulates Autophagy_Apoptosis Autophagy & Apoptosis S2R->Autophagy_Apoptosis Induces Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Synaptic_Plasticity Synaptic Plasticity Ca_Homeostasis->Synaptic_Plasticity Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Neuroprotection Neuroprotection Autophagy_Apoptosis->Neuroprotection Cell_Death Programmed Cell Death Autophagy_Apoptosis->Cell_Death Cholesterol->Neuroprotection Cholesterol->Neurodegeneration Dysregulation

Caption: Key signaling pathways modulated by the Sigma-2 Receptor.

Quantitative Data on Sigma-2 Receptor Ligands

The development of selective ligands has been crucial for elucidating the function of S2R. The following tables summarize the binding affinities of several key S2R ligands.

LigandReceptor SelectivityKi (nM) for S2RReference
DTGNon-selective (S1R/S2R)39.9[24]
HaloperidolNon-selective (D2/S1R/S2R)~5[16]
SiramesineS2R Agonist0.16[19]
SAS-0132S2R Antagonist1.4[1]
RHM-4S2R Selective0.08[25]
(+)-PentazocineS1R Selective>10,000[16][26]
CB-64DS2R Selective16.2[16]
PB28S2R Agonist0.44[27]

Note: Ki values can vary depending on the tissue preparation and experimental conditions.

Experimental Protocols

The characterization of S2R and its ligands relies on specific experimental techniques. The radioligand binding assay is a fundamental method used to determine the affinity and density of receptors.

Radioligand Binding Assay for Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective S1R/S2R ligand.[26][28]

  • Masking Ligand: (+)-Pentazocine, a selective S1R ligand, to block binding of [³H]-DTG to S1R sites.[25][26]

  • Tissue Preparation: Membrane homogenates from a tissue source rich in S2R (e.g., rat liver).[25][29]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Unlabeled ligands to be tested.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[29]

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[29]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 30-60 µg of protein), a fixed concentration of [³H]-DTG (e.g., 5 nM), and the masking ligand (+)-pentazocine (e.g., 100 nM).[24][25]

  • Competition Binding: Add varying concentrations of the unlabeled test compound to the wells. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled S2R ligand (e.g., 10 µM DTG or haloperidol).[25]

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90-120 minutes).[25][29]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.[29]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[29]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[29]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G start Start prep Prepare Tissue Membrane Homogenate start->prep setup Set up Assay Plate: - Membrane Homogenate - [3H]-DTG (Radioligand) - (+)-Pentazocine (Masking Ligand) prep->setup add_compounds Add Varying Concentrations of Test Compound setup->add_compounds incubate Incubate to Reach Equilibrium add_compounds->incubate filter_wash Rapid Filtration & Washing to Separate Bound/Unbound Ligand incubate->filter_wash count Scintillation Counting to Measure Radioactivity filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.

Therapeutic Potential and Future Directions

The sigma-2 receptor represents a promising and versatile therapeutic target for a range of neurological disorders.[8][30] The distinct outcomes of agonizing versus antagonizing the receptor offer a nuanced approach to treatment. S2R antagonists are being pursued for their neuroprotective effects, particularly in Alzheimer's and Parkinson's diseases, where they can block the toxic binding of protein oligomers.[1][14][30] Conversely, S2R agonists, which can induce apoptosis, are being investigated primarily for their anti-cancer properties but may also have applications in neurological contexts where the removal of specific cell populations is desired.[21][23][30]

The development of highly selective S2R ligands and PET radiotracers will be instrumental in advancing our understanding of the receptor's role in disease and for monitoring treatment efficacy.[5][7] Future research should focus on further elucidating the downstream signaling cascades initiated by S2R activation and inhibition, and on understanding how these pathways are altered in different disease states. The continued exploration of S2R's function will undoubtedly open new avenues for the development of innovative therapies for debilitating neurological disorders.

Conclusion

The identification of the sigma-2 receptor as TMEM97 has transformed it from a pharmacological curiosity into a tangible and druggable target. Its integral role in fundamental cellular processes, combined with its dysregulation in numerous neurological disorders, places it at a critical nexus of neurobiology and therapeutic development. The ongoing preclinical and clinical investigations into S2R modulators hold significant promise for addressing the unmet medical needs of patients with conditions such as Alzheimer's disease, Parkinson's disease, and various psychiatric disorders. As research continues to unravel the complexities of sigma-2 receptor signaling, it is poised to become an increasingly important target in the quest for disease-modifying treatments for the brain.

References

SM-21: A Technical Guide to its Use as a Selective Probe for Sigma-2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of pathological conditions, including cancer, neurological disorders, and pain.[1][2] Its overexpression in proliferating cancer cells has particularly spurred interest in developing selective ligands for both diagnostic and therapeutic applications.[1] SM-21, a tropane analogue, has been identified as a potent and selective antagonist for the σ2 receptor, making it an invaluable pharmacological tool for elucidating the receptor's physiological and pathophysiological roles.[3][4] This technical guide provides an in-depth overview of this compound, including its binding profile, detailed experimental protocols for its use, and a summary of the known signaling pathways associated with σ2 receptor function.

Data Presentation: Quantitative Binding Profile of this compound

This compound exhibits a high affinity and selectivity for the sigma-2 receptor. The following table summarizes the quantitative data on its binding affinity (Ki) for various receptors, highlighting its selectivity profile.

Receptor SubtypeLigandKi (nM)SpeciesTissue SourceReference
Sigma-2 This compound 67 RatBrain[3]
Sigma-1This compound>10,000RatBrain[3]
OpioidThis compound>10,000Not SpecifiedNot Specified[3]
MuscarinicThis compound>10,000Not SpecifiedNot Specified[3]
DopamineThis compound>10,000Not SpecifiedNot Specified[3]
SerotoninThis compound>10,000Not SpecifiedNot Specified[3]
α-AdrenergicThis compound>10,000Not SpecifiedNot Specified[3]

Experimental Protocols

In Vitro Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-2 receptor using [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) as the radioligand and this compound as a reference compound.

Materials:

  • Membrane Preparation: Rat liver or brain tissue homogenates are commonly used due to their high density of sigma-2 receptors.

  • Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).

  • Sigma-1 Masking Agent: (+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Including this compound and unknown compounds.

  • Scintillation Fluid.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 200-400 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled sigma ligand like haloperidol (10 µM) for non-specific binding.

    • 50 µL of various concentrations of the test compound (e.g., this compound).

    • 50 µL of 100 nM (+)-pentazocine to mask the sigma-1 receptors.[5]

    • 50 µL of [3H]DTG (final concentration ~5 nM).[6]

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: DTG-Induced Neck Dystonia in Rats

This in vivo model is used to assess the functional antagonist activity of compounds at the sigma-2 receptor.[3]

Animals:

  • Male Wistar rats (250-300 g).

Materials:

  • 1,3-di(2-tolyl)guanidine (DTG): A sigma-1/sigma-2 receptor agonist.

  • This compound or other test compounds.

  • Vehicle: Saline or other appropriate solvent.

  • Stereotaxic Apparatus.

  • Hamilton Syringes.

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.

  • Cannula Implantation: Implant a guide cannula into the red nucleus of the brain. Allow the animals to recover for at least one week.

  • Drug Administration:

    • Administer the test compound (e.g., this compound, 10 nmol in 0.5 µL) or vehicle via intracerebral injection into the red nucleus through the implanted cannula.[3]

    • Five minutes after the test compound administration, inject DTG (5 nmol in 0.5 µL) into the same site.[3]

  • Behavioral Observation: Observe the rats for the development of neck dystonia (torticollis), characterized by a sustained twisting of the neck. The angle of head deviation can be measured at various time points (e.g., 15, 30, 45, and 60 minutes) after DTG injection.

  • Data Analysis: Compare the degree of neck dystonia in animals treated with the test compound to those treated with vehicle. A significant reduction in the DTG-induced neck torsion indicates sigma-2 receptor antagonist activity.

Mandatory Visualizations

Signaling Pathways Associated with Sigma-2 (TMEM97) Receptor

The sigma-2 receptor (TMEM97) is implicated in several key cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation.

Sigma2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_lysosome Lysosome / Endosome TMEM97 Sigma-2 Receptor (TMEM97) EGFR EGFR TMEM97->EGFR Interacts with NPC1 NPC1 TMEM97->NPC1 Interacts with PKC PKC EGFR->PKC Activates LDLR LDLR LDLR->TMEM97 Internalization RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Cholesterol_Efflux Cholesterol Efflux NPC1->Cholesterol_Efflux SM21 This compound SM21->TMEM97 Antagonizes LDL LDL LDL->LDLR Experimental_Workflow A Synthesize Novel Compound (e.g., this compound) B Primary Screening: Radioligand Binding Assay ([3H]DTG + S1 mask) A->B C Determine Ki for Sigma-2 Receptor B->C D Secondary Screening: Selectivity Profiling (vs. S1, other receptors) C->D E Assess Functional Activity: In Vivo DTG-Induced Neck Dystonia Model D->E F Characterize as Agonist or Antagonist E->F G Further In Vitro and In Vivo Studies F->G

References

The Impact of SM-21 on Sigma-2 Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-2 receptor, encoded by the TMEM97 gene, has emerged as a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases. This receptor is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and cholesterol homeostasis. SM-21, a potent and selective antagonist of the sigma-2 receptor, serves as a critical tool for elucidating the functional roles of this receptor. This technical guide provides an in-depth overview of the known interactions of this compound with the sigma-2 receptor and explores the downstream signaling pathways potentially affected by its antagonistic action. While direct quantitative data on the effects of this compound on intracellular signaling cascades are limited in publicly available literature, this document synthesizes the current understanding of sigma-2 receptor function and provides detailed experimental protocols for investigating the impact of this compound on key signaling nodes.

Introduction to the Sigma-2 Receptor and this compound

The sigma-2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum. It forms a functional complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), playing a role in cholesterol metabolism and cellular signaling.[1][2] Overexpression of the sigma-2 receptor has been identified in various tumor cells, making it a biomarker for proliferating cells and a target for anticancer therapies.[3][4]

Sigma-2 receptor ligands are classified as either agonists or antagonists. Agonists have been shown to induce apoptosis in tumor cells, while antagonists are thought to promote cell proliferation, although this mechanism is less understood.[4] this compound is a tropane analogue that has been identified as a potent and selective sigma-2 receptor antagonist.[2][5][6] Its high affinity for the sigma-2 receptor makes it a valuable pharmacological tool for studying the receptor's function.

Quantitative Data: Binding Affinity of this compound

Quantitative analysis is crucial for understanding the interaction of any compound with its target. For this compound, its binding affinity for the sigma-2 receptor has been determined through radioligand binding assays.

CompoundReceptorBinding Affinity (Ki)Reference
This compoundSigma-267 nM[5]

Potential Signaling Pathways Affected by this compound

As a sigma-2 receptor antagonist, this compound is expected to modulate signaling pathways regulated by this receptor. While direct experimental evidence detailing the quantitative effects of this compound on these pathways is sparse, studies on sigma-2 receptor agonists and the general understanding of the receptor's function point to several key cascades that are likely impacted.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that sigma-2 receptor agonists can inhibit this pathway, leading to decreased cell proliferation.[3][7] As an antagonist, this compound might have the opposite effect, potentially promoting cell survival and proliferation by disinhibiting this pathway. However, this remains to be experimentally validated.

PI3K_Akt_mTOR_Pathway Sigma2_Antagonist This compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Antagonist->Sigma2_Receptor Antagonizes PI3K PI3K Sigma2_Receptor->PI3K Modulates (?) Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

PI3K/Akt/mTOR pathway modulation by this compound.
ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. The interaction between the sigma-2 receptor and the Epidermal Growth Factor Receptor (EGFR), a known activator of the ERK/MAPK pathway, suggests a potential for modulation by sigma-2 ligands.[4] The antagonistic action of this compound could therefore influence ERK signaling, although the precise nature of this interaction requires further investigation.

ERK_MAPK_Pathway SM21 This compound Sigma2 Sigma-2 Receptor SM21->Sigma2 Antagonizes EGFR EGFR Sigma2->EGFR Interacts (?) Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Pathway SM21 This compound Sigma2 Sigma-2 Receptor SM21->Sigma2 Antagonizes Sigma2_Agonist Sigma-2 Agonist Sigma2_Agonist->Sigma2 Activates Apoptotic_Signal Apoptotic Signal Sigma2->Apoptotic_Signal Initiates Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Centrifugation Tissue->Centrifugation1 Resuspension Resuspend Pellet Centrifugation1->Resuspension Centrifugation2 Final Centrifugation & Resuspension Resuspension->Centrifugation2 Incubation Incubate: - Membranes - Radioligand ([3H]DTG) - this compound (competitor) - (+)-Pentazocine (mask σ1) Centrifugation2->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate IC50 & Ki Scintillation->Analysis Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt, anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

SM-21: A Technical Guide to its Sigma-2 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target in medicinal chemistry and pharmacology due to its overexpression in proliferating cancer cells and its involvement in various neurological processes.[1][2] SM-21, a tropane analog, is a notable selective ligand for the σ2 receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the σ2 receptor, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Binding Profile of this compound

The binding affinity of this compound for the sigma-2 receptor has been characterized in multiple studies, revealing its high affinity and selectivity. The following table summarizes the key quantitative data.

LigandReceptor SubtypePreparationRadioligandKᵢ (nM)Selectivity (σ1/σ2)Reference
(±)-SM-21Sigma-2Rat Liver[³H]DTG67.5>14-foldMach et al., 1999[3]
(±)-SM-21Sigma-1Guinea Pig Brain--INVALID-LINK---Pentazocine>1000-Mach et al., 1999[3]
(±)-SM-21Sigma-2Guinea Pig Brain[³H]DTG434>2.3-foldPrezzavento et al., 2002[3]
(±)-SM-21Sigma-1Guinea Pig Brain--INVALID-LINK---Pentazocine>1000-Prezzavento et al., 2002[3]

Note: Variations in reported binding affinities can be attributed to differences in tissue preparations and experimental conditions.

Experimental Protocols

A fundamental technique for determining the binding affinity and selectivity of ligands like this compound is the radioligand binding assay. Below is a detailed methodology for a typical competitive inhibition assay for the sigma-2 receptor.

Protocol: Sigma-2 Receptor Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the sigma-2 receptor.

Materials:

  • Tissue Preparation: Rat liver membrane homogenates are commonly used as a rich source of sigma-2 receptors.[4]

  • Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand.[5]

  • Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand, is used to block the binding of [³H]DTG to sigma-1 receptors.[2][4]

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.[6]

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • Instrumentation: Filtration apparatus, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The membrane preparation can be stored at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound).

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • A fixed concentration of (+)-pentazocine (typically 100 nM) to saturate sigma-1 receptors.[2][4]

      • Increasing concentrations of the test compound (this compound).

      • A fixed concentration of [³H]DTG (typically 5 nM).[7]

      • Rat liver membrane homogenate (~30-60 µg of protein).[7]

    • Total Binding: Wells containing assay buffer, (+)-pentazocine, [³H]DTG, and membrane homogenate (no test compound).

    • Non-specific Binding (NSB): Wells containing assay buffer, (+)-pentazocine, [³H]DTG, membrane homogenate, and a high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol or unlabeled DTG) to saturate all binding sites.[7]

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the DPM of the NSB wells from the DPM of the total binding and all other sample wells.

    • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Liver Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet protein_assay Protein Concentration Assay pellet->protein_assay setup Assay Plate Setup (Membranes, [3H]DTG, (+)-Pentazocine, this compound) protein_assay->setup incubate Incubation (Room Temp, 90-120 min) setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot Generate Inhibition Curve calc_specific->plot ic50 Determine IC50 plot->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for Sigma-2 Receptor Binding Assay.

Sigma-2 Receptor Signaling Pathway

Recent studies have begun to elucidate the signaling pathways modulated by the sigma-2 receptor. One such pathway involves the enhancement of Nerve Growth Factor (NGF) signaling, which is antagonized by this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_drug NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates Sigma2 Sigma-2 Receptor (TMEM97) Sigma2->TrkA Modulates Akt Akt PI3K->Akt Activates Neurite Neurite Outgrowth Akt->Neurite Promotes ERK ERK1/2 Ras->ERK Activates ERK->Neurite Promotes SM21 This compound SM21->Sigma2 Antagonizes

Caption: this compound Antagonism of Sigma-2 Modulated NGF Signaling.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating the roles of the sigma-2 receptor. Its high affinity and selectivity, coupled with its antagonistic properties, enable the specific modulation of sigma-2 receptor-mediated effects. The provided experimental protocol offers a standardized method for assessing the binding characteristics of novel sigma-2 receptor ligands. Furthermore, the elucidation of signaling pathways, such as the NGF/TrkA pathway, that are modulated by the sigma-2 receptor and antagonized by this compound, opens new avenues for understanding the therapeutic potential of targeting this receptor in various disease states. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, facilitating further exploration of the sigma-2 receptor and the development of novel therapeutics.

References

foundational research on SM-21 as a cognitive enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Foundational Research on "SM-21" as a Cognitive Enhancer

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no foundational research corresponding to a cognitive-enhancing compound designated as "this compound." Searches for "this compound cognitive enhancer," "this compound nootropic," "this compound pharmacology," and related terms did not yield any relevant results pertaining to a specific molecule or drug development program under this identifier for cognitive enhancement.

The information available under the "this compound" designation is unrelated to neuroscience or pharmacology and typically refers to other technical or military subjects. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound for which no public research exists.

Should research on a cognitive enhancer named this compound be published and made publicly available in the future, a technical guide and the associated visualizations could be developed based on that data. At present, the core requirements of the request cannot be fulfilled due to the lack of a subject compound in the scientific domain.

An In-depth Technical Guide on the Exploratory Studies of SM-21 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical investigations of SM-21, a selective sigma-2 (σ2) receptor antagonist, in various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its effects on cancer cell proliferation, the experimental methodologies employed, and the current understanding of its mechanism of action.

Introduction to this compound

This compound is a tropane analogue characterized by its high affinity and selectivity as an antagonist for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor is gaining increasing attention as a potential therapeutic target in oncology due to its elevated expression in proliferating tumor cells compared to quiescent ones.[3] While σ2 receptor agonists have been shown to induce apoptosis in tumor cells, the role of antagonists like this compound is also under investigation to elucidate the full therapeutic potential of modulating this receptor.[3]

Quantitative Data on the Effects of this compound in Cancer Cell Lines

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation in Triple-Negative Breast Cancer

Cell LineCompoundConcentrationEffect on Proliferation (BrdU Staining vs. Time 0)Reference
MDA-MB-231This compound100 nM265.0 ± 14.0% increase[4]
MDA-MB-231Control-140.0 ± 14.0% increase[4]

Note: This data suggests that this compound enhanced the proliferation of MDA-MB-231 cells under the tested conditions.

Table 2: Dose-Response of this compound in a Panel of Human Cancer Cell Lines

A study by Abate et al. investigated the in vitro antiproliferative efficacy of this compound maleate across 23 human cancer cell lines representing nine different cancer types. The study generated dose-response curves for concentrations ranging from 0.1 µM to 100 µM after 48 hours of exposure.[5] For detailed graphical representations of these dose-response curves, please refer to the original publication.[5] The cell lines tested are listed below.

  • Lung: NCI-H23, NCI-H322M, NCI-H460, A549

  • Colon: HCT-116, HT29, KM12

  • CNS: SF-268, SNB-75

  • Melanoma: MALME-3M, MDA-MB-435, SK-MEL-5, UACC-62

  • Ovarian: OVCAR-3, OVCAR-4

  • Breast: MCF7, MDA-MB-231, T-47D

  • Renal: 786-0, A498

  • Prostate: PC-3

  • Pancreatic: AsPC-1, PANC-1

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

3.1. Cell Culture

  • Cell Lines: Triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468), ER+ breast cancer cell line (MCF7), and the non-tumoral cell line (MCF10A) were utilized.[4] A broader panel of 23 human cancer cell lines from the NCI-60 panel was also used in another study.[5]

  • Culture Conditions: Cells were cultured at 37 °C with 5% CO2 in DMEM (Dulbecco's Modified Eagle Medium).[4]

3.2. Cell Proliferation Assay (BrdU Incorporation)

  • Objective: To assess the effect of this compound on the proliferation of MDA-MB-231 cells.[4]

  • Methodology:

    • Cells were seeded in appropriate culture plates.

    • Cells were treated with 100 nM this compound for 48 hours.

    • Proliferation was monitored by measuring the accumulation of 5-bromo-2'-deoxyuridine (BrdU) in the cells.

    • BrdU incorporation was quantified using an ELISA plate reader.

    • Results were expressed as the percentage increase in BrdU staining compared to the initial time point (time 0 h).[4]

3.3. Antiproliferative Efficacy Assay (Sulforhodamine B - SRB)

  • Objective: To determine the dose-response effect of this compound on the growth of a panel of human cancer cell lines.[5]

  • Methodology:

    • Twenty-three different human cancer cell lines were seeded in 96-well plates.

    • Cells were exposed to this compound maleate at four different concentrations (0.1, 1, 10, and 100 µM) for 48 hours.

    • After incubation, cell viability was determined using the Sulforhodamine B (SRB) assay, which measures cell protein content.

    • Dose-response curves were generated from the obtained data. The experiments were performed in triplicate in three independent experiments.[5]

3.4. Western Blot Analysis

  • Objective: To determine the expression levels of σ1, PGRMC1, and σ2/TMEM97 receptors in the panel of 23 human cancer cell lines.[5]

  • Methodology:

    • Protein lysates were prepared from the cultured cancer cell lines.

    • Protein concentration was determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was incubated with primary antibodies specific for σ1, PGRMC1, and σ2/TMEM97.

    • β-Actin was used as a loading control.

    • After incubation with secondary antibodies, the protein bands were visualized and quantified.[5]

Visualizations: Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound on cancer cell lines.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, NCI-60 Panel) treatment Incubate Cells with this compound (Varying Concentrations and Durations) cell_culture->treatment sm21_prep This compound Compound Preparation (e.g., this compound maleate) sm21_prep->treatment prolif_assay Proliferation Assay (e.g., BrdU Incorporation) treatment->prolif_assay viability_assay Cell Viability Assay (e.g., SRB Assay) treatment->viability_assay migration_assay Migration Assay (as per other σ2R ligand studies) treatment->migration_assay data_quant Quantitative Data Analysis (e.g., IC50, % Proliferation) prolif_assay->data_quant viability_assay->data_quant migration_assay->data_quant dose_response Generation of Dose-Response Curves data_quant->dose_response

Caption: General workflow for in vitro testing of this compound in cancer cell lines.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its antagonism of the sigma-2 (σ2) receptor, which has been recently identified as the Progesterone Receptor Membrane Component 1 (PGRMC1).[3] The downstream signaling effects of this compound have not been extensively detailed in the reviewed literature.

One study observed that in MDA-MB-231 cells, which have high expression of σ2R/TMEM97, this compound (100 nM) increased the thapsigargin-evoked store-operated calcium entry (SOCE) by 44.0 ± 14.0%.[4] This suggests a potential role for this compound in modulating calcium signaling in cancer cells.

Interestingly, while σ2 receptor agonists often induce cell death, the antagonist this compound was found to enhance the proliferation and migration of MDA-MB-231 triple-negative breast cancer cells.[1][4] This contrasts with another σ2R/TMEM97 fluorescent ligand, NO1, which demonstrated antiproliferative and pro-apoptotic effects in the same cell lines.[1][4] These findings highlight the complexity of sigma-2 receptor pharmacology and suggest that different ligands can elicit distinct downstream effects.

The following diagram illustrates the proposed interaction of this compound at the cellular level based on current findings.

sm21_mechanism SM21 This compound Sigma2R Sigma-2 Receptor (σ2R/TMEM97) SM21->Sigma2R Antagonizes SOCE Store-Operated Calcium Entry (SOCE) Sigma2R->SOCE Modulates Proliferation Cell Proliferation SOCE->Proliferation Influences Migration Cell Migration SOCE->Migration Influences

Caption: Proposed mechanism of this compound action in MDA-MB-231 breast cancer cells.

Conclusion

Exploratory studies of the sigma-2 receptor antagonist this compound in cancer cell lines have revealed complex and sometimes contradictory effects. While showing dose-dependent effects across a wide range of cancer cell lines, in the specific context of triple-negative breast cancer, this compound appears to enhance proliferation and migration. This underscores the need for further research to delineate the precise downstream signaling pathways affected by this compound and to understand the context-dependent nature of sigma-2 receptor antagonism in cancer therapy. Future studies should focus on elucidating the molecular determinants that govern whether a σ2R ligand will have agonistic versus antagonistic effects and how this translates to either pro-tumorigenic or anti-tumorigenic outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Studies of SM-21 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21, a tropane analogue, is a potent and selective antagonist of the sigma-2 (σ₂) receptor.[1][2][3] It has demonstrated potential therapeutic effects, including analgesic, antiamnesic, and neuroprotective properties, primarily attributed to its ability to potentiate acetylcholine release.[4][5] This document provides detailed protocols for in vivo experiments using this compound in rat models, based on established research, to facilitate further investigation into its pharmacological profile.

Mechanism of Action

This compound exerts its effects by selectively binding to and antagonizing the σ₂ receptor.[1][2][4] While the precise downstream signaling of the σ₂ receptor is still under investigation, its activation is known to be involved in the regulation of motor functions and may play a role in certain neurological disorders.[1] The antagonistic action of this compound at this receptor has been shown to prevent the effects of σ₂ receptor agonists.[1][2][3]

Signaling Pathway of this compound as a σ₂ Receptor Antagonist

SM21_Sigma2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SM21 This compound Sigma2_Receptor Sigma-2 (σ₂) Receptor SM21->Sigma2_Receptor Binds & Blocks Blocked_Effect Blocked Downstream Effects Sigma_Agonist Sigma-2 Agonist (e.g., DTG) Sigma_Agonist->Sigma2_Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., Modulation of Motor Function) Sigma2_Receptor->Downstream_Signaling Initiates Downstream_Signaling->Blocked_Effect

Caption: Antagonistic action of this compound at the sigma-2 receptor.

Experimental Protocols

Assessment of σ₂ Receptor Antagonism in a Rat Model of Dystonia

This protocol is designed to evaluate the in vivo antagonist activity of this compound at the σ₂ receptor by preventing chemically-induced neck dystonia in rats.[1][2][3]

Experimental Workflow

Dystonia_Workflow cluster_setup Animal Preparation cluster_treatment Treatment Administration cluster_observation Observation & Data Collection Animal_Model Male Wistar Rats (250-350g) Anesthesia Anesthesia Animal_Model->Anesthesia Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery SM21_Admin Microinjection of this compound (or Vehicle) Stereotaxic_Surgery->SM21_Admin DTG_Admin Microinjection of DTG (5 min after this compound) SM21_Admin->DTG_Admin Behavioral_Observation Record Head Angle (Neck Dystonia) DTG_Admin->Behavioral_Observation Data_Analysis Quantify and Analyze Head Deviation Behavioral_Observation->Data_Analysis

Caption: Workflow for the rat neck dystonia experiment.

Materials:

  • Male Wistar rats (250-350 g)

  • This compound

  • 1,3-di-(2-tolyl)guanidine (DTG) - a σ₁/σ₂ receptor agonist

  • Vehicle (e.g., saline)

  • Stereotaxic apparatus

  • Microinjection pump and syringes

  • Anesthetic agent

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

  • Surgical Implantation: Implant a guide cannula aimed at the red nucleus. Allow for a post-surgical recovery period.

  • Drug Administration:

    • Conscious rats are gently restrained.

    • Microinject this compound (10 nmol in 0.5 µl) or vehicle into the red nucleus.

    • Five minutes after the this compound or vehicle injection, microinject DTG (5 nmol in 0.5 µl) through the same cannula.

  • Behavioral Observation:

    • Immediately after DTG injection, place the rat in an observation cage.

    • Record the degree of head deviation (torticollis) at specified time intervals.

  • Data Analysis: Quantify the angle of head deviation and compare the results between the this compound treated group and the control group.

Quantitative Data Summary

Compound Dose Administration Route Animal Model Effect Reference
This compound10 nmol/0.5 µlMicroinjection (Red Nucleus)Male Wistar RatCompletely antagonized DTG-induced head deviation[1][2]
DTG5 nmol/0.5 µlMicroinjection (Red Nucleus)Male Wistar RatInduced significant neck dystonia (head deviation)[1][2]
Evaluation of Acetylcholine Releasing Properties

This protocol outlines a method to determine the effect of this compound on acetylcholine (ACh) release in the rat brain, which is believed to be a key mechanism for its analgesic and cognitive-enhancing effects.[5]

Procedure:

  • Animal Model: Utilize adult male Wistar rats.

  • Microdialysis Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the parietal cortex.

  • Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution. Collect dialysate samples at regular intervals to establish a baseline ACh level.

  • This compound Administration: Administer this compound (or its enantiomers) systemically or directly through the microdialysis probe.

  • Post-Treatment Sampling: Continue to collect dialysate samples to measure changes in ACh concentration following this compound administration.

  • ACh Quantification: Analyze the ACh content in the dialysate samples using a suitable method such as high-performance liquid chromatography (HPLC).

Expected Outcome: Based on existing literature, administration of the active enantiomer of this compound is expected to increase the concentration of acetylcholine in the rat parietal cortex.[5]

Data Presentation

Table 1: Summary of In Vivo Experimental Parameters for this compound in Rats

Parameter Dystonia Model Acetylcholine Release Model
Animal Strain Male WistarMale Wistar
Body Weight 250-350 gNot specified in abstract
Compound This compound, DTGThis compound enantiomers
Dosage This compound: 10 nmol/0.5 µl; DTG: 5 nmol/0.5 µlNot specified in abstract
Route of Administration Intracerebral MicroinjectionSystemic or via microdialysis probe
Target Area Red NucleusParietal Cortex
Primary Outcome Prevention of head deviationIncreased Acetylcholine release
Reference [1][2][5]

Conclusion

The provided protocols and data offer a foundational guide for conducting in vivo research on this compound in rat models. These experiments are crucial for elucidating the therapeutic potential of this selective σ₂ receptor antagonist. Researchers should adapt these protocols based on their specific research questions and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols: Efficacy of SM-21 in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare, inherited autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, resulting in excessive production of the pro-inflammatory cytokine interleukin-1β (IL-1β). This chronic inflammation manifests as recurrent fevers, urticaria-like rash, arthritis, and in severe cases, systemic amyloidosis and central nervous system involvement.

SM-21 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. By directly binding to NLRP3, this compound prevents its oligomerization and subsequent activation, thereby blocking the downstream cascade of caspase-1 activation and IL-1β maturation and release. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a knock-in mouse model of CAPS, which carries a disease-relevant Nlrp3 mutation (e.g., R258W, equivalent to human R260W).

Experimental Protocols

CAPS Mouse Model

A common model for CAPS involves knock-in mice carrying a constitutively active Nlrp3 mutation, such as the Nlrp3 R258W allele. These mice spontaneously develop symptoms mirroring human CAPS, including systemic inflammation, neutrophilia, and elevated serum IL-1β levels.

Dosing and Administration of this compound
  • Formulation: Prepare this compound in a vehicle solution suitable for the chosen route of administration (e.g., 0.5% (w/v) methylcellulose in sterile water for oral gavage).

  • Dosing: Based on preliminary pharmacokinetic and tolerability studies, a dose range of 10-100 mg/kg is proposed for efficacy testing. A vehicle control group must be included in all experiments.

  • Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.

  • Frequency: Once or twice daily, depending on the half-life of the compound.

Experimental Workflow for Efficacy Study

A typical efficacy study would involve the following steps:

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements: Collect baseline blood samples and measure body weight.

  • Group Allocation: Randomly assign mice to different treatment groups (Vehicle, this compound low dose, this compound high dose).

  • Treatment: Administer this compound or vehicle for a predefined period (e.g., 2-4 weeks).

  • Monitoring: Monitor body weight, clinical signs of inflammation (e.g., skin rash, joint swelling), and body temperature throughout the study.

  • Sample Collection: At the end of the study, collect blood for hematological and cytokine analysis, and harvest tissues (e.g., spleen, liver, skin) for histology and further analysis.

Endpoint Analysis
  • Hematology: Perform complete blood counts (CBC) to assess inflammatory cell populations (e.g., neutrophils, leukocytes).

  • Cytokine Analysis: Measure serum levels of IL-1β, IL-18, and other relevant cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex bead assays.

  • Histopathology: Collect tissues (spleen, liver, skin) and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Congo red to detect amyloid deposits.

  • Spleen and Liver Weights: Record the wet weight of the spleen and liver as an indicator of systemic inflammation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

Data Presentation

The following tables represent hypothetical data from an efficacy study of this compound in Nlrp3 R258W knock-in mice.

Table 1: Hematological Parameters

Treatment Group (n=10/group) Total Leukocytes (x10⁹/L) Neutrophils (x10⁹/L)
Wild-Type + Vehicle 5.5 ± 0.8 1.2 ± 0.3
CAPS + Vehicle 15.2 ± 2.1 8.9 ± 1.5
CAPS + this compound (30 mg/kg) 8.1 ± 1.3* 3.5 ± 0.7*
CAPS + this compound (100 mg/kg) 6.2 ± 0.9* 1.8 ± 0.4*

*Data are presented as mean ± SD. p<0.05 compared to CAPS + Vehicle group.

Table 2: Serum Cytokine Levels

Treatment Group (n=10/group) IL-1β (pg/mL) IL-18 (pg/mL) Serum Amyloid A (µg/mL)
Wild-Type + Vehicle <10 150 ± 25 15 ± 5
CAPS + Vehicle 150 ± 30 1200 ± 210 350 ± 75
CAPS + this compound (30 mg/kg) 45 ± 12* 550 ± 90* 110 ± 30*
CAPS + this compound (100 mg/kg) 15 ± 8* 250 ± 50* 40 ± 15*

*Data are presented as mean ± SD. p<0.05 compared to CAPS + Vehicle group.

Table 3: Organ Weights and Histological Score

Treatment Group (n=10/group) Spleen Weight (mg) Liver Weight (g) Skin Inflammation Score (0-4)
Wild-Type + Vehicle 100 ± 15 1.2 ± 0.2 0
CAPS + Vehicle 350 ± 50 2.1 ± 0.3 3.5 ± 0.5
CAPS + this compound (30 mg/kg) 180 ± 30* 1.5 ± 0.2* 1.5 ± 0.5*
CAPS + this compound (100 mg/kg) 120 ± 20* 1.3 ± 0.2* 0.5 ± 0.5*

*Data are presented as mean ± SD. p<0.05 compared to CAPS + Vehicle group.

Visualizations

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, toxins) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome IL1b_pro Pro-IL-1β IL1b_mature Mature IL-1β IL1b_pro->IL1b_mature Inflammasome->IL1b_pro Cleavage SM21 This compound SM21->NLRP3 Inhibition

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (2-4 Weeks) cluster_analysis Endpoint Analysis Acclimatization 1. Acclimatization (CAPS Mice, 1 week) Baseline 2. Baseline Sampling (Blood, Body Weight) Acclimatization->Baseline Grouping 3. Randomization (n=10 per group) Baseline->Grouping Dosing 4. Daily Dosing - Vehicle - this compound (30 mg/kg) - this compound (100 mg/kg) Grouping->Dosing Monitoring 5. Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Sacrifice 6. Euthanasia & Sample Collection Monitoring->Sacrifice Blood_Analysis 7. Hematology & Cytokine Analysis Sacrifice->Blood_Analysis Tissue_Analysis 8. Histopathology & Organ Weights Sacrifice->Tissue_Analysis Data_Analysis 9. Statistical Analysis Blood_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in a CAPS mouse model.

Conclusion

The protocols and hypothetical data presented herein outline a robust framework for evaluating the therapeutic potential of the NLRP3 inhibitor, this compound, in a genetically relevant mouse model of CAPS. The results suggest that this compound effectively suppresses the constitutive NLRP3 inflammasome activation in these mice, leading to a significant reduction in systemic inflammation, as evidenced by the normalization of hematological parameters, serum cytokine levels, and organ pathology. These findings provide a strong rationale for the further development of this compound as a potential treatment for CAPS and other NLRP3-mediated inflammatory diseases.

Application Notes and Protocols for SM-21 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of SM-21, a selective sigma-2 (σ₂) receptor antagonist, in common animal models for preclinical research. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the pharmacological effects of this compound.

Introduction to this compound

This compound is a tropane analogue that exhibits high affinity and selectivity for the sigma-2 (σ₂) receptor, acting as an antagonist.[1] It has been utilized in animal studies to investigate its role in neurological disorders and its potential therapeutic effects. The following protocols detail methods for both central and systemic administration of this compound in rats and mice.

Data Presentation: this compound Dosage and Administration Routes

The following tables summarize the quantitative data for this compound administration as reported in key animal studies.

Table 1: Intracerebral Administration of this compound in Rats

ParameterDetailsReference
Animal Model Male Wistar rats (250-350 g)[1]
Application Antagonism of DTG-induced neck dystonia[1]
Administration Route Microinjection into the red nucleus[1]
Dosage 10 nmol[1]
Volume 0.5 µL[1]
Vehicle Not explicitly stated; likely artificial cerebrospinal fluid-

Table 2: Systemic Administration of this compound in Rodents

ParameterDetailsReference
Animal Model Swiss Webster mice[2]
Application Attenuation of cocaine-induced locomotor activity and convulsions[2]
Administration Route Intraperitoneal (IP) injection[2]
Dosage 1 mg/kg (inferred from related studies)[1]
Vehicle Not explicitly stated; likely a solution containing DMSO for solubility-

Experimental Protocols

Protocol 1: Direct Microinjection of this compound into the Rat Brain

This protocol is adapted from a study investigating the antagonistic effects of this compound on dystonia induced by the σ₁/σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[1][3]

Objective: To assess the central effects of this compound by direct administration into a specific brain region.

Materials:

  • This compound

  • 1,3-di-(2-tolyl)guanidine (DTG)

  • Artificial cerebrospinal fluid (aCSF) or appropriate sterile buffer

  • Male Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Hamilton syringe (1 µL) with a 30-gauge injection cannula

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Animal Preparation: Anesthetize the rat and secure it in a stereotaxic apparatus.

  • Surgical Procedure: Perform a craniotomy to expose the target brain region (e.g., the red nucleus).

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., aCSF) to a final concentration of 20 nmol/µL.

  • Microinjection:

    • Lower the injection cannula to the coordinates of the red nucleus.

    • Administer 0.5 µL of the this compound solution (10 nmol) over a period of one minute.

    • Leave the cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Induction of Dystonia (Control Group): In a separate group of animals, microinject 0.5 µL of a 10 nmol/µL solution of DTG (5 nmol total) into the red nucleus to induce neck dystonia.

  • Antagonism Study: Five minutes after the administration of this compound, inject 0.5 µL of the DTG solution (5 nmol) into the same site.

  • Behavioral Observation: Observe and quantify the degree of neck torsion at regular intervals post-injection.

Expected Outcome: Pre-treatment with this compound is expected to prevent or significantly reduce the neck dystonia induced by DTG.[1]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

This protocol is designed for studying the systemic effects of this compound, based on its use in attenuating cocaine-induced locomotor activity.[2]

Objective: To investigate the behavioral and physiological effects of systemically administered this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like DMSO)

  • Swiss Webster mice

  • Syringes (1 mL) with 25-27 gauge needles

  • Locomotor activity chambers

Procedure:

  • Drug Preparation:

    • Due to the likely lipophilic nature of this compound, dissolve it in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO).

    • Further dilute the solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

    • A suggested starting dose is 1 mg/kg.[1] Prepare the solution such that the injection volume is less than 10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 30-40° angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.

  • Behavioral Testing:

    • For studying the attenuation of cocaine's effects, administer this compound a predetermined amount of time (e.g., 30 minutes) before the administration of cocaine.

    • Place the mice in locomotor activity chambers and record their activity for a specified duration.

  • Control Groups: Include a vehicle control group (receiving the same injection volume of the vehicle solution) and a positive control group (receiving cocaine without this compound pre-treatment).

Expected Outcome: Pre-treatment with this compound is expected to significantly attenuate the increase in locomotor activity induced by cocaine.[2]

Mandatory Visualizations

experimental_workflow_dystonia cluster_rat_prep Animal Preparation cluster_drug_admin Drug Administration cluster_observation Observation anesthetize Anesthetize Rat stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic craniotomy Perform Craniotomy stereotaxic->craniotomy sm21_inject Microinject this compound (10 nmol) craniotomy->sm21_inject Target Red Nucleus sm21_prep Prepare this compound Solution sm21_prep->sm21_inject dtg_inject Microinject DTG (5 nmol) sm21_inject->dtg_inject 5 min wait dtg_prep Prepare DTG Solution dtg_prep->dtg_inject observe Quantify Neck Dystonia dtg_inject->observe

Caption: Workflow for investigating this compound's antagonism of DTG-induced neck dystonia in rats.

experimental_workflow_locomotor cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis drug_prep Prepare this compound & Cocaine Solutions animal_groups Divide Mice into Groups (Vehicle, this compound, Cocaine, this compound+Cocaine) drug_prep->animal_groups sm21_ip IP Injection of this compound or Vehicle animal_groups->sm21_ip wait Wait (e.g., 30 min) sm21_ip->wait cocaine_ip IP Injection of Cocaine or Saline wait->cocaine_ip locomotor_chamber Place in Locomotor Activity Chamber cocaine_ip->locomotor_chamber record_activity Record Activity locomotor_chamber->record_activity analyze Compare Locomotor Activity Between Groups record_activity->analyze

Caption: Experimental workflow for assessing the effect of this compound on cocaine-induced locomotor activity in mice.

References

Application Notes and Protocols for In Vitro Characterization of SM-21, a Sigma-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of SM-21, a selective antagonist of the sigma-2 (σ2) receptor. The σ2 receptor is a promising therapeutic target in oncology due to its overexpression in various tumor cell lines and its role in cell proliferation and apoptosis.[1][2][3] This document outlines key cellular assays to determine the functional activity of this compound in a relevant cancer cell line, using the human breast adenocarcinoma cell line MCF-7 as a representative model. The protocols include a cell viability assay to assess cytotoxic or cytostatic effects, a caspase-3 activity assay to investigate the induction of apoptosis, and a competitive binding assay to determine the binding affinity of this compound for the σ2 receptor.

Introduction

The sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97), is gaining prominence as a target for cancer therapeutics and diagnostics.[2][4] It is highly expressed in proliferating tumor cells compared to quiescent cells, making it a valuable biomarker for the proliferative status of solid tumors.[4][5][6] Ligands that bind to the σ2 receptor can act as agonists or antagonists. Sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells through both caspase-dependent and independent pathways, whereas antagonists can block these effects.[1][2][7]

This compound is a tropane analog with high affinity and selectivity for the σ2 receptor subtype and has been identified as a potent σ2 antagonist.[8][9][10] In vitro characterization of this compound is crucial to understanding its mechanism of action and therapeutic potential. The following protocols provide a framework for evaluating the biological activity of this compound in a selected cancer cell line. While MCF-7 is used as an example, these protocols can be adapted for other human or rodent tumor cell lines known to express the σ2 receptor, such as MDA-MB-435 (melanoma), SK-N-SH (neuroblastoma), or EMT-6 (mouse breast cancer).[7][11][12]

Data Presentation

The following tables summarize key quantitative parameters for the described experimental protocols. These values are recommendations for the MCF-7 cell line and should be optimized for other cell lines.

Table 1: Cell Viability Assay Parameters

ParameterValue
Cell LineMCF-7
Seeding Density5,000 - 10,000 cells/well
Plate Format96-well plate
This compound Concentration Range0.1 µM - 100 µM
Incubation Time24 - 72 hours
Assay ReagentMTT or CellTiter-Glo®

Table 2: Caspase-3 Apoptosis Assay Parameters

ParameterValue
Cell LineMCF-7
Seeding Density10,000 - 20,000 cells/well
Plate Format96-well, clear-bottom, black- or white-walled plate
This compound Concentration10 µM (or concentration determined from viability assay)
Co-treatment (Agonist)Siramesine or CB-64D (e.g., 10-50 µM)
Incubation Time12 - 24 hours
Assay ReagentCaspase-Glo® 3/7 Assay System

Table 3: Sigma-2 Receptor Competitive Binding Assay Parameters

ParameterValue
Source of ReceptorRat liver membrane homogenate or membrane preparation from σ2-expressing cells
Radioligand[³H]DTG (1,3-di-o-tolyl-guanidine)
Masking Ligand(+)-Pentazocine (to block σ1 receptor binding sites)
This compound Concentration Range0.1 nM - 10 µM
Incubation Conditions25°C for 120 minutes
Separation MethodRapid filtration through glass fiber filters

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key effector caspase in apoptosis. As an antagonist, this compound is expected to inhibit the apoptosis induced by a σ2 receptor agonist.

Materials:

  • MCF-7 cells

  • Culture medium

  • This compound stock solution

  • Sigma-2 receptor agonist (e.g., Siramesine or CB-64D)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well, clear-bottom, black- or white-walled plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Add a known concentration of a σ2 receptor agonist to the wells (except for the negative control).

  • Incubate the plate for 12-24 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Analyze the data to determine if this compound can block the agonist-induced caspase-3 activity.

Protocol 3: Sigma-2 Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the σ2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat liver membrane preparation (a rich source of σ2 receptors)

  • [³H]DTG (radioligand)

  • (+)-Pentazocine (to mask σ1 receptors)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare assay tubes containing the assay buffer, membrane preparation, and 100 nM (+)-pentazocine.[6]

  • Add varying concentrations of this compound to the tubes.

  • Add a fixed concentration of [³H]DTG (e.g., 30 nM) to initiate the binding reaction.[13]

  • Incubate the tubes at 25°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).

  • Calculate the specific binding and determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_assays In Vitro Assays for this compound cluster_outcomes Expected Outcomes A Cell Viability Assay (MTT) O1 Determine cytotoxic/ cytostatic potential A->O1 B Apoptosis Assay (Caspase-3 Activity) O2 Confirm antagonistic effect on agonist-induced apoptosis B->O2 C Target Engagement Assay (Competitive Binding) O3 Determine binding affinity (Ki) for Sigma-2 Receptor C->O3

Caption: Experimental workflow for the in vitro characterization of this compound.

signaling_pathway Proposed mechanism of this compound as a Sigma-2 antagonist. cluster_cell Cancer Cell S2R Sigma-2 Receptor (TMEM97) Apoptosis Apoptosis S2R->Apoptosis Induces Agonist Sigma-2 Agonist (e.g., Siramesine) Agonist->S2R Activates SM21 This compound (Antagonist) SM21->Block Block->S2R

References

Application Notes: Determination of Binding Affinity of SM-21 to the Sigma-2 Receptor via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 is a tropane analog that has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor.[1][2] The σ₂ receptor is a promising therapeutic target for various neurological disorders and is also considered a biomarker for proliferating tumor cells.[3][4] Accurate determination of the binding affinity of novel compounds like this compound is crucial for drug development and for understanding its pharmacological profile. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human σ₂ receptor.

Principle of the Assay

This assay measures the ability of a test compound, this compound, to compete with a radiolabeled ligand for binding to the σ₂ receptor. The radioligand used is [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] To ensure specific binding to the σ₂ receptor, the assay is performed in the presence of (+)-pentazocine, which selectively "masks" the σ₁ receptors.[6][7] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8][9]

Data Presentation

The binding affinity of this compound for the sigma-2 receptor, along with data for reference compounds, is summarized in the table below. This allows for a clear comparison of their potencies.

CompoundReceptorRadioligandKi (nM)Reference
This compound Sigma-2[³H]DTG67[1]
HaloperidolSigma-2[³H]DTG10 µM (for NSB)[7]
(+)-PentazocineSigma-1-100 nM (masking agent)[6]

NSB: Non-Specific Binding

Experimental Protocols

This section details the methodologies for preparing the necessary reagents and performing the radioligand binding assay.

Materials and Reagents

  • This compound: Test compound

  • [³H]DTG: Radioligand (Specific Activity: 30-60 Ci/mmol)

  • (+)-Pentazocine: Sigma-1 receptor masking agent

  • Haloperidol: Used to determine non-specific binding

  • Membrane Preparation: Rat liver membranes, a rich source of σ₂ receptors.[7] Alternatively, membranes from cell lines expressing the human σ₂ receptor can be used.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

  • Protein Assay Kit (e.g., BCA assay)

Membrane Preparation (from Rat Liver)

  • Euthanize a rat according to approved institutional animal care and use committee protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Dissect the liver and homogenize it in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.

  • Component Addition: To each well, add the following in order:

    • 100 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 20 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) or buffer for control wells.

    • 20 µL of 100 nM (+)-pentazocine to mask σ₁ receptors.

    • 40 µL of diluted membrane preparation (typically 150 µg of protein).

    • 20 µL of [³H]DTG at a final concentration of approximately 5 nM.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. This separates the bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value of this compound.

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[8][9]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the concentration of this compound that inhibits 50% of specific [³H]DTG binding.

    • [L] is the concentration of [³H]DTG used in the assay.

    • Kd is the equilibrium dissociation constant of [³H]DTG for the σ₂ receptor (this should be determined independently via a saturation binding experiment).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive binding mechanism at the sigma-2 receptor and the experimental workflow of the radioligand binding assay.

Competitive Radioligand Binding at Sigma-2 Receptor cluster_receptor Sigma-2 Receptor cluster_ligands Ligands receptor σ₂ Receptor radioligand [³H]DTG (Radioligand) radioligand->receptor Binds competitor This compound (Competitor) competitor->receptor Competes for Binding

Caption: Competitive binding of this compound and [³H]DTG to the σ₂ receptor.

Radioligand Binding Assay Workflow prep Membrane Preparation assay Assay Setup (96-well plate) prep->assay incubation Incubation (120 min, 25°C) assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki Calculation) counting->analysis

Caption: Experimental workflow for the this compound radioligand binding assay.

References

Application Notes: Immunohistochemical Detection of Sigma-2 Receptor (TMEM97)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a crucial protein involved in various cellular functions, including cholesterol homeostasis, calcium signaling, and cell proliferation.[1][2][3] It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum.[1] Notably, the sigma-2 receptor is overexpressed in rapidly proliferating cells, including a variety of tumor cells, making it a significant biomarker for cancer research and a potential target for therapeutic intervention.[4] Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and intensity of TMEM97 expression within tissue samples, providing valuable insights into its role in both normal physiology and disease pathology. SM-21 is a selective antagonist for the sigma-2 receptor and can be a valuable tool in pharmacological studies to investigate the receptor's function.[5][6]

These application notes provide a detailed protocol for the immunohistochemical staining of the sigma-2 receptor (TMEM97) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Quantitative Data Summary

The expression of the sigma-2 receptor is often upregulated in tumor tissues compared to quiescent, normal tissues. The ratio of receptor density in proliferating (P) versus quiescent (Q) cells can be a key indicator of tumor proliferation.

Cell/Tissue TypeReceptor Density (P:Q Ratio)Reference
Mouse Mammary Tumor 66 (in vitro)8-10[7]
Mouse Mammary Tumor 66 (in vivo xenograft)10.6[7][8]
Mouse Mammary Tumor 67 (in vivo xenograft)4.5[7]
Human Breast CancerExpression correlates with Estrogen Receptor (ER) status[9]

Detailed Immunohistochemistry Protocol

This protocol provides a general guideline for the immunohistochemical staining of the sigma-2 receptor (TMEM97). Optimization may be required for specific antibodies and tissue types.

Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-TMEM97/Sigma-2 Receptor polyclonal or monoclonal antibody. (Dilute as recommended by the manufacturer)

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Rehydrate through a graded ethanol series:

      • 100% Ethanol: 2 changes for 3 minutes each.

      • 95% Ethanol: 2 minutes.

      • 70% Ethanol: 2 minutes.

    • Rinse with dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with dH₂O and then with PBST.

  • Blocking:

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15 minutes.

    • Rinse with PBST.

    • Apply Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TMEM97 antibody in PBST to the recommended concentration.

    • Drain the blocking buffer and apply the diluted primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBST: 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash slides with PBST: 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the tissue sections.

    • Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with dH₂O.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the slides through a graded ethanol series and clear with xylene.

    • Coverslip with a permanent mounting medium.

Visualization and Interpretation

  • Positive Staining: A brown precipitate indicates the presence of the sigma-2 receptor (TMEM97).

  • Localization: The subcellular localization of the receptor is expected to be in the endoplasmic reticulum, lysosomes, and plasma membrane.[8]

  • Negative Control: A negative control slide (omitting the primary antibody) should be included to ensure the specificity of the staining.

Diagrams

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Finalization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Rehydration->AntigenRetrieval Blocking Blocking (Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-TMEM97) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration

Caption: Workflow for Immunohistochemical Staining of Sigma-2 Receptor (TMEM97).

Sigma2_Signaling cluster_membrane Plasma Membrane / ER cluster_effects Downstream Cellular Effects S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts LDLR LDLR S2R->LDLR interacts with complex NPC1 NPC1 S2R->NPC1 regulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol influences LDL uptake S2R->Cholesterol regulates lysosomal export Calcium Calcium Signaling S2R->Calcium Proliferation Cell Proliferation S2R->Proliferation interacts with EGFR pathway PGRMC1->LDLR interacts with complex PGRMC1->Cholesterol influences LDL uptake LDLR->Cholesterol influences LDL uptake

Caption: Simplified Signaling Interactions of the Sigma-2 Receptor (TMEM97).

References

Application Note: Flow Cytometry Analysis of Cellular Response to SM-21 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 is a synthetic tropane analog identified as a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2] Initially investigated for its analgesic and cognition-enhancing properties, which are linked to its ability to potentiate acetylcholine release, this compound's interaction with the σ2 receptor suggests broader cellular effects.[1][3] The σ2 receptor is implicated in the regulation of cell proliferation and cell death, making this compound a compound of interest for studying these fundamental cellular processes.[4][5] This application note provides detailed protocols for analyzing the effects of this compound on cell apoptosis and cell cycle progression using flow cytometry.

Mechanism of Action

This compound exhibits high affinity and selectivity for the σ2 receptor, acting as an antagonist.[1][2] While the precise downstream signaling of the σ2 receptor is still under investigation, its modulation has been shown to influence intracellular calcium levels and the expression of proteins involved in cell survival and apoptosis. By antagonizing the σ2 receptor, this compound may disrupt these signaling pathways, potentially leading to cell cycle arrest and/or the induction of apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.

Table 1: Effect of this compound on Apoptosis

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control0
This compound1
This compound10
This compound50
Staurosporine (Positive Control)1

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Vehicle Control | 0 | | | | | this compound | 1 | | | | | this compound | 10 | | | | | this compound | 50 | | | | | Nocodazole (Positive Control) | 0.1 | | | |

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known σ2 receptor expression)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 1, 10, 50 µM), vehicle control, and a positive control (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the distribution of cells in the four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage)

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.[6][7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.

    • Collect data for at least 20,000 events per sample.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cell_seeding Seed Cells in 6-well Plates cell_treatment Treat with this compound, Vehicle, and Positive Control cell_seeding->cell_treatment harvest_apoptosis Harvest and Wash Cells cell_treatment->harvest_apoptosis 24/48h Incubation harvest_cellcycle Harvest and Fix Cells cell_treatment->harvest_cellcycle 24/48h Incubation stain_annexin Stain with Annexin V/PI harvest_apoptosis->stain_annexin analyze_apoptosis Analyze by Flow Cytometry stain_annexin->analyze_apoptosis stain_pi Stain with PI/RNase A harvest_cellcycle->stain_pi analyze_cellcycle Analyze by Flow Cytometry stain_pi->analyze_cellcycle

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway SM21 This compound Sigma2R Sigma-2 Receptor SM21->Sigma2R Antagonizes Ca_flux Intracellular Ca2+ Flux Sigma2R->Ca_flux Modulates ER_stress ER Stress Sigma2R->ER_stress Induces Apoptosis_pathway Apoptotic Signaling Cascade Ca_flux->Apoptosis_pathway ER_stress->Apoptosis_pathway Cell_cycle_arrest Cell Cycle Arrest Apoptosis_pathway->Cell_cycle_arrest Apoptosis Apoptosis Apoptosis_pathway->Apoptosis

Caption: Postulated signaling pathway of this compound.

References

Application Notes and Protocols for SM-21 (Antifungal Agent)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on SM-21 Identification: The designation "this compound" is used for multiple distinct chemical entities. These application notes focus specifically on the antifungal small molecule this compound (perchlorate salt), a compound identified as a potent inhibitor of the yeast-to-hypha transition in Candida species.

Application Notes

Background: this compound is a novel small molecule with significant antifungal properties, particularly against various Candida species, which are common fungal pathogens in humans.[1][2] Discovered through high-throughput screening, this compound has demonstrated efficacy both in vitro and in vivo, positioning it as a promising candidate for the development of new antifungal therapies.[2] It has shown activity against fungal biofilms and isolates that are resistant to existing antifungal drugs.[2][3]

Mechanism of Action: The primary mechanism of action for this compound is the disruption of fungal cell membrane integrity.[2][4] Propidium iodide uptake assays have indicated that exposure to this compound leads to cell membrane damage in Candida.[1][2] This disruption of the cell membrane is a key factor in its fungicidal activity.

Applications:

  • In vitro antifungal susceptibility testing.

  • Studies on fungal biofilm formation and disruption.

  • Research into novel antifungal mechanisms of action.

  • Preclinical evaluation in animal models of candidiasis.[2]

Data Presentation

A summary of the key quantitative data for the antifungal compound this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-[(1E)-2-[4-(Dimethylamino)phenyl]ethenyl]-2,6-bis(1,1-dimethylethyl)-pyrylium perchlorate[3]
Molecular Weight 437.96 g/mol [3]
Chemical Formula C₂₃H₃₂ClNO₅[3]
CAS Number 1352296-65-1 (perchlorate salt)[3]
In Vitro Activity (MIC) 0.2-1.6 µg/mL against a range of Candida spp.[1][2][3]
Storage Conditions Dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term (months to years).[3]

Experimental Protocols

Objective: To prepare a 10 mg/mL stock solution of the antifungal agent this compound for use in laboratory experiments.

Materials:

  • This compound (perchlorate salt) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Protocol for Preparing a 10 mg/mL Stock Solution:

  • Pre-analysis Calculation:

    • Determine the required volume of stock solution. For example, to prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 10 mg of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the 10 mg of this compound powder.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming or sonication may aid in dissolution.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to a week), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C.[3]

Protocol for Preparing Working Solutions from Stock:

  • Calculation for Dilution:

    • Determine the desired final concentration and volume of the working solution.

    • Use the formula M1V1 = M2V2 to calculate the volume of the stock solution needed.

      • M1 = Concentration of the stock solution (e.g., 10 mg/mL)

      • V1 = Volume of the stock solution to be determined

      • M2 = Desired final concentration of the working solution (e.g., 1 µg/mL)

      • V2 = Final volume of the working solution (e.g., 1 mL)

    • Example: To prepare 1 mL of a 1 µg/mL working solution from a 10 mg/mL (10,000 µg/mL) stock:

      • (10,000 µg/mL) * V1 = (1 µg/mL) * (1 mL)

      • V1 = 0.0001 mL or 0.1 µL

  • Serial Dilution:

    • Due to the small volume calculated, it is recommended to perform a serial dilution.

    • First, prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock solution to 990 µL of the appropriate cell culture medium or buffer. This will result in a 100 µg/mL intermediate solution.

    • Then, add 10 µL of the 100 µg/mL intermediate solution to 990 µL of the final medium or buffer to achieve a final concentration of 1 µg/mL.

  • Use in Experiments:

    • Add the final working solution to your experimental setup (e.g., cell culture plate).

    • Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Contents Intracellular Contents Cell_Lysis->Cell_Contents Release of

Caption: Proposed mechanism of action of antifungal this compound.

G cluster_prep Preparation cluster_exp Experiment Weigh Weigh this compound Powder Dissolve Dissolve in DMSO (10 mg/mL Stock) Weigh->Dissolve Aliquot Aliquot and Store (-20°C) Dissolve->Aliquot Serial_Dilution Prepare Working Solution (Serial Dilution) Aliquot->Serial_Dilution Treat Treat with this compound Working Solution Serial_Dilution->Treat Inoculate Inoculate Fungal Culture Inoculate->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results (e.g., MIC determination) Incubate->Analyze

Caption: Experimental workflow for using this compound stock solution.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear a lab coat or other protective clothing.

  • If working with large quantities of powder or if aerosolization is possible, use a NIOSH/MSHA-approved respirator.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid inhalation of dust and contact with eyes, skin, and clothing.[5]

  • Avoid prolonged or repeated exposure.[5]

First Aid Measures:

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Consult a doctor.

  • In case of skin contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Consult a doctor.

  • In case of eye contact: Flush with water for at least 15 minutes. Consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a doctor.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antifungal agent SM-21.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a potent, small molecule antifungal agent identified through high-throughput screening. Its chemical name is 4-[(1E)-2-[4-(Dimethylamino)phenyl]ethenyl]-2,6-bis(1,1-dimethylethyl)-pyrylium perchlorate. It has demonstrated significant efficacy against a range of Candida species, including drug-resistant strains and biofilms.[1][2]

Q2: What is the mechanism of action of this compound?

A: this compound exhibits a dual mechanism of action, targeting both the fungal cell wall and cell membrane integrity. Transcriptomic and proteomic analyses suggest that this compound disrupts the biosynthesis of essential cell wall components, including β-1,3-glucan, β-1,6-glucan, and mannoproteins. Additionally, it affects the fungal plasma membrane by interfering with the ergosterol biosynthesis pathway. This multifaceted attack contributes to its potent antifungal activity.

Diagram: Proposed Mechanism of Action of this compound on Candida

This compound Mechanism of Action Proposed Mechanism of Action of this compound on Candida cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane SM21 This compound Beta-1,3-glucan_Synthase β-1,3-glucan Synthase SM21->Beta-1,3-glucan_Synthase Inhibits Beta-1,6-glucan_Biosynthesis β-1,6-glucan Biosynthesis SM21->Beta-1,6-glucan_Biosynthesis Inhibits Mannoprotein_Biosynthesis Mannoprotein Biosynthesis SM21->Mannoprotein_Biosynthesis Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis (ERG Gene Family) SM21->Ergosterol_Biosynthesis Inhibits Disruption Disruption of Cell Integrity Beta-1,3-glucan_Synthase->Disruption Beta-1,6-glucan_Biosynthesis->Disruption Mannoprotein_Biosynthesis->Disruption Ergosterol_Biosynthesis->Disruption Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Caption: Proposed dual mechanism of action of this compound targeting both the cell wall and cell membrane of fungal cells.

Q3: What are the general safety precautions for handling this compound?

A: this compound is a pyrylium perchlorate salt. Perchlorate compounds are strong oxidizing agents and can be shock-sensitive, requiring specific safety measures.[3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, long pants, closed-toe shoes, and chemical-resistant gloves (nitrile is recommended; consider double-gloving).[3]

  • Handling: Handle this compound in a certified chemical fume hood. Avoid contact with organic materials, flammable substances, reducing agents, and strong acids.[3][4] Use chemically resistant surfaces for all operations.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3] Inspect containers regularly for any signs of discoloration or crystal formation, which could indicate a potential explosion hazard.[6]

  • Waste Disposal: Dispose of this compound and any contaminated materials (gloves, wipes, etc.) as hazardous waste according to your institution's environmental health and safety (EHS) guidelines.[3]

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound for my experiments.

Solution: This guide provides a step-by-step approach to dissolving this compound based on published research and general chemical properties of related compounds.

Recommended Solvents & Stock Solution Preparation

The primary recommended solvent for preparing stock solutions of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO) .[1][2]

Experimental Protocol: Preparing a 10 mg/mL Stock Solution in DMSO

  • Pre-weighing: Tare a sterile, chemically resistant microcentrifuge tube or vial on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared container within a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).

  • Dissolution: Cap the container tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. NEVER use a direct flame.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected containers to minimize freeze-thaw cycles.

Diagram: Experimental Workflow for this compound Stock Solution Preparation

This compound Dissolution Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder (in fume hood) start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve filter Sterile Filter (Optional) (0.22 µm PTFE filter) dissolve->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C / -80°C (Protect from light) aliquot->store end End store->end

Caption: Step-by-step workflow for the preparation of a sterile this compound stock solution in DMSO.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL) for this compound in various solvents has not been published. The table below summarizes the available qualitative information.

SolventSolubilitySource / Rationale
Dimethyl Sulfoxide (DMSO) Soluble Recommended solvent for stock solutions in primary research.[1][2]
WaterLikely PoorPyrylium salts can be unstable in neutral water; poor aqueous solubility is common for complex organic molecules.
EthanolUnknownMay have some solubility, but not documented as a primary solvent.
TolueneLikely InsolubleGeneral characteristic of pyrylium salts.
Diethyl EtherLikely InsolubleGeneral characteristic of pyrylium salts.
Troubleshooting Scenarios

Scenario 1: this compound powder does not fully dissolve in DMSO at room temperature.

  • Possible Cause: The concentration may be approaching the solubility limit.

  • Recommended Action:

    • Continue to vortex the solution for an extended period.

    • Gently warm the solution in a water bath (30-37°C) while mixing.

    • If the solid persists, consider preparing a more dilute stock solution.

Scenario 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound has low aqueous solubility, and the addition of the DMSO stock to an aqueous environment causes it to precipitate out of solution (a common issue with compounds dissolved in DMSO).

  • Recommended Action:

    • Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try working with lower concentrations.

    • Increase Final DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically ≤0.5%). Test the tolerance of your cells or organism to DMSO in a vehicle control experiment.[8]

    • Use a Surfactant or Formulation Excipient: For in vivo studies or challenging in vitro assays, consider formulating this compound with solubilizing agents such as Cremophor or Solutol, though this would require significant optimization. A patent for a different compound mentioned a vehicle of 5% DMSO / 5% Solutol / 90% saline.

References

Technical Support Center: Optimizing SM-21 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The following information pertains to the tropane analogue SM-21, a selective sigma-2 (σ2) receptor antagonist. Please verify that this is the correct compound for your research needs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tropane analogue with a high affinity and selectivity for the sigma-2 (σ2) receptor subtype, where it acts as an antagonist.[1][2] While its analgesic properties were initially attributed to the antagonism of presynaptic m2 receptors, further studies revealed its higher affinity for σ2 receptors.[3] The antagonistic activity of this compound has been demonstrated by its ability to prevent the dystonic effects induced by the σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG).[1][4] The proposed mechanism involves the modulation of acetylcholine release.[5]

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: Based on radioligand binding studies, this compound exhibits a high affinity for σ2 receptors with a reported Ki value of 67 nM.[4] For cell-based assays, a common starting point is to test a wide range of concentrations centering around the Ki value. A suggested starting range could be from 10 nM to 10 µM to establish a dose-response curve for your specific assay and cell line.

Q3: What are the potential off-target effects of this compound?

A3: While this compound shows marked selectivity for the σ2 receptor, it also has a reported affinity for muscarinic and serotonin 5-HT3 and 5-HT4 receptors, although to a lesser extent.[3] It is crucial to consider these potential off-target effects when interpreting experimental data. Control experiments with other receptor antagonists may be necessary to confirm the specificity of the observed effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6] It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[7]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding or uneven distribution of this compound.

  • Troubleshooting Steps:

    • Ensure a homogeneous single-cell suspension before plating by gentle pipetting.

    • When adding this compound, mix the diluted compound gently but thoroughly with the medium before adding it to the wells.

    • Consider using a multi-channel pipette for adding reagents to minimize variability in timing.

    • Avoid using the outer wells of the plate, which are more susceptible to evaporation (the "edge effect").[7]

Issue 2: Unexpected or high cytotoxicity at expected effective concentrations.

  • Possible Cause: Cell line sensitivity to this compound or solvent toxicity.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your specific cell line.

    • Run a vehicle control with the same final concentration of DMSO to rule out solvent-induced cytotoxicity.

    • Lower the concentration range of this compound in your experiments based on the cytotoxicity data.

    • Reduce the incubation time to see if the cytotoxic effect is time-dependent.

Issue 3: No observable effect of this compound in the assay.

  • Possible Cause: Inactive compound, inappropriate concentration range, or low expression of σ2 receptors in the cell line.

  • Troubleshooting Steps:

    • Verify the integrity and purity of your this compound compound.

    • Expand the concentration range tested (e.g., from 1 nM to 100 µM) to ensure you are not missing the effective window.

    • Confirm the expression of the sigma-2 receptor in your cell line of interest using techniques like Western blot or qPCR.

    • Ensure that the assay conditions (e.g., incubation time, cell density) are optimal for detecting the expected biological response.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cytotoxicity Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 4.8
182.3 ± 6.2
1051.7 ± 7.3
10015.4 ± 3.9

Note: This is example data. Users should generate their own data based on their specific cell line and assay conditions.

Table 2: Summary of Reported Binding Affinities for this compound

ReceptorBinding Affinity (Ki)Reference
Sigma-2 (σ2)67 nM[4]
Muscarinic ReceptorsLower affinity than σ2[3]
Serotonin 5-HT3Lower affinity than σ2[3]
Serotonin 5-HT4Lower affinity than σ2[3]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general procedure for assessing the cytotoxic effects of this compound on an adherent cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

SM21_Signaling_Pathway cluster_cell Cell Membrane SM21 This compound Sigma2R Sigma-2 Receptor SM21->Sigma2R Antagonizes Effector Downstream Effector Proteins Sigma2R->Effector Blocks Signal ACh Acetylcholine Release (Modulation) Effector->ACh Response Cellular Response (e.g., Apoptosis, Proliferation) ACh->Response

Caption: Proposed signaling pathway of this compound as a sigma-2 receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (10 mM in DMSO) Dose_Response Dose-Response Assay (e.g., 10 nM - 10 µM) Prep_Stock->Dose_Response Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Inform concentration range Measure Measure Endpoint (e.g., Absorbance) Dose_Response->Measure Cytotoxicity->Measure Calculate Calculate IC50 / EC50 Measure->Calculate Optimize Select Optimal Concentration for Further Assays Calculate->Optimize

Caption: Workflow for optimizing this compound concentration in in vitro assays.

References

potential off-target effects of SM-21 sigma-2 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the sigma-2 (σ2) receptor antagonist, SM-21.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist for the sigma-2 (σ2) receptor.[1][2] It is a tropane analogue that has been utilized in research to investigate the physiological roles of the σ2 receptor.[1]

Q2: What is the known selectivity profile of this compound?

A2: Radioligand binding studies have indicated that this compound possesses a higher affinity for the σ2 receptor compared to the sigma-1 (σ1) receptor.[3] Its affinity for other receptors, including opiate, muscarinic, dopamine, serotonin, and α-adrenergic receptors, is reported to be low, with Ki values greater than 1000 nM.[1]

Q3: What are the potential therapeutic applications of targeting the sigma-2 receptor?

A3: The sigma-2 receptor is implicated in various cellular processes and is overexpressed in proliferating cells, such as tumor cells.[4] Consequently, σ2 receptor ligands are being investigated for their potential in cancer imaging and therapy. Additionally, the σ2 receptor is involved in neuronal signaling and may be a target for central nervous system disorders.

Q4: What are the known downstream signaling pathways of the sigma-2 receptor?

A4: The sigma-2 receptor is known to be involved in calcium signaling.[4] By interacting with Epidermal Growth Factor Receptor (EGFR), it can regulate downstream signaling pathways including Protein Kinase C (PKC) and Raf kinase, which are involved in cell proliferation.[4] Other implicated pathways include the Ras/ERK1/2 and PI3K/Akt signaling cascades.

Quantitative Data Summary

The following table summarizes the available binding affinity data for this compound. It is important to note that comprehensive public data on the off-target binding profile of this compound is limited.

TargetKi (nM)SpeciesAssay ConditionsReference
Sigma-2 (σ2) Receptor 67RatRadioligand binding assay[1]
Sigma-1 (σ1) Receptor Higher than for σ2Not specifiedRadioligand binding assay[3]
Muscarinic Receptors > 1000Not specifiedRadioligand binding assay[1]
Opiate Receptors > 1000Not specifiedRadioligand binding assay[1]
Dopamine Receptors > 1000Not specifiedRadioligand binding assay[1]
Serotonin Receptors > 1000Not specifiedRadioligand binding assay[1]
α-Adrenergic Receptors > 1000Not specifiedRadioligand binding assay[1]

Experimental Protocols & Troubleshooting

A common method to determine the off-target effects of a compound like this compound is through radioligand binding assays.

General Protocol for Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of a specific radioligand for the receptor of interest.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a separate set of wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide for Radioligand Binding Assays
IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration too high.- Insufficient washing.- Hydrophobic interactions of the radioligand.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Add bovine serum albumin (BSA) to the assay buffer.
Low Specific Binding - Low receptor density in the membrane preparation.- Inactive receptor.- Incorrect assay conditions (pH, ionic strength).- Use a cell line with higher receptor expression.- Ensure proper membrane preparation and storage to maintain receptor integrity.- Optimize the assay buffer composition.
Poor Reproducibility - Inconsistent pipetting.- Temperature fluctuations during incubation.- Incomplete filtration or washing.- Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled incubator.- Ensure consistent and rapid filtration and washing steps.
No Saturation of Binding - Radioligand concentration range is too low.- Issues with radioligand purity or stability.- Extend the range of radioligand concentrations.- Check the purity and age of the radioligand stock.

Visualizations

Signaling Pathways

Sigma2_Signaling SM21 This compound Sigma2 Sigma-2 Receptor (TMEM97) SM21->Sigma2 Antagonizes EGFR EGFR Sigma2->EGFR Interacts with Ca2_plus Ca²⁺ Signaling Sigma2->Ca2_plus Ras_ERK Ras/ERK1/2 Pathway Sigma2->Ras_ERK PI3K_Akt PI3K/Akt Pathway Sigma2->PI3K_Akt PKC PKC EGFR->PKC Raf Raf EGFR->Raf Proliferation Cell Proliferation PKC->Proliferation Raf->Proliferation Ras_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Downstream signaling pathways of the Sigma-2 receptor.

Experimental Workflow

Off_Target_Screening_Workflow start Start: Compound of Interest (this compound) assay_prep Prepare Radioligand and Receptor Membranes start->assay_prep binding_assay Perform Competition Radioligand Binding Assay (Panel of Off-Targets) assay_prep->binding_assay data_acq Measure Radioactivity (Scintillation Counting) binding_assay->data_acq analysis Data Analysis: Calculate IC50 and Ki values data_acq->analysis results Results: Off-Target Binding Profile analysis->results

Caption: General workflow for off-target binding assessment.

References

Technical Support Center: Minimizing SM-21 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SM-21, a potent and selective sigma-2 (σ2) receptor antagonist, in cell culture experiments while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tropane analog that functions as a high-affinity and selective antagonist for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[3] It is involved in various cellular processes, including calcium signaling, cholesterol homeostasis, and the modulation of cell proliferation and death.[3] As an antagonist, this compound is expected to inhibit the functions mediated by the σ2 receptor.

Q2: What are the known cellular effects of modulating the sigma-2 receptor?

A2: The σ2 receptor is overexpressed in rapidly proliferating cells, including many cancer cell lines.[3] Sigma-2 receptor agonists have been shown to induce apoptosis (programmed cell death) through both caspase-dependent and independent pathways.[3][4][5] Conversely, σ2 receptor antagonists like this compound may have a different cellular impact, potentially promoting cell proliferation in some contexts, although this mechanism is less understood.[3] The σ2 receptor is also a key regulator of cholesterol trafficking within the cell.[6][7]

Q3: Is this compound expected to be highly toxic to cells in culture?

A3: While high concentrations of any small molecule can be toxic, σ2 receptor antagonists have been observed to exhibit lower cytotoxicity compared to σ2 receptor agonists.[4] The cytotoxic effects of σ2 receptor ligands are often seen at concentrations significantly higher than their binding affinity (IC50) for the receptor.[4] However, it is crucial for each researcher to empirically determine the optimal non-toxic working concentration of this compound for their specific cell line and experimental conditions.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: Like many small molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture applications, it is critical to keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Cell Death or Low Viability This compound concentration is too high.Perform a dose-response experiment to determine the EC50 for cytotoxicity. Start with a wide range of concentrations and select the highest concentration that does not significantly impact cell viability for your experiments.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum exposure time required to achieve the desired biological effect.
Cell line sensitivity.Some cell lines are inherently more sensitive to chemical treatments. If possible, test this compound on a more robust cell line or perform extensive optimization for your sensitive cell line.
Inconsistent or Unexpected Results This compound degradation.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots.
Sub-optimal cell health.Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting any experiment.
Off-target effects.At high concentrations, this compound may have off-target effects. Use the lowest effective concentration possible and, if available, a structurally different σ2 receptor antagonist to confirm that the observed effects are target-specific.
Compound Precipitation in Culture Medium Poor aqueous solubility.Ensure the final concentration of this compound in the aqueous culture medium does not exceed its solubility limit. Prepare dilutions fresh and vortex thoroughly before adding to the cells.

Quantitative Data Summary

Ligand (Functional Activity)Cell LineAssay DurationEC50 for Cytotoxicity (µM)
Siramesine (Agonist)EMT-6 (Mouse Breast Cancer)48 hours5.3
Siramesine (Agonist)MDA-MB-435 (Human Melanoma)48 hours9.3
SV119 (Agonist)EMT-6 (Mouse Breast Cancer)Not Specified11.4
MAM03055A (Bivalent Ligand)SK-N-SH (Neuroblastoma)24 hours8.26 ± 0.30
MAM03055A (Bivalent Ligand)SK-N-SH (Neuroblastoma)48 hours1.35 ± 0.32
MAM03055A (Bivalent Ligand)SW480 (Colorectal Adenocarcinoma)48 hours2.02 ± 0.41
MAM03055A (Bivalent Ligand)MDA-MB-231 (Breast Adenocarcinoma)48 hours3.26 ± 0.32

Data compiled from multiple sources.[4][8]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol provides a method to assess the cytotoxic effect of this compound on adherent cell lines.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the this compound concentration to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

sigma2_signaling cluster_membrane Plasma Membrane / ER cluster_cellular_effects Cellular Processes SM21 This compound (Antagonist) Sigma2R Sigma-2 Receptor (TMEM97) SM21->Sigma2R Inhibits PGRMC1 PGRMC1 Sigma2R->PGRMC1 Complexes with NPC1 NPC1 Sigma2R->NPC1 Interacts with EGFR EGFR Sigma2R->EGFR Interacts with Cholesterol Cholesterol Homeostasis Sigma2R->Cholesterol Regulates Calcium Ca2+ Signaling Sigma2R->Calcium Modulates Apoptosis Apoptosis Sigma2R->Apoptosis Agonists Induce LDLR LDLR PGRMC1->LDLR Complexes with Proliferation Cell Proliferation EGFR->Proliferation Promotes

Caption: Simplified overview of the Sigma-2 receptor signaling hub.

cytotoxicity_workflow start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with this compound Dilutions (and Controls) incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate2->assay read Measure Absorbance assay->read analyze Analyze Data & Determine EC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for determining this compound cytotoxicity.

troubleshooting_logic issue Issue: High Cell Toxicity check_conc Is this compound Concentration Optimized? issue->check_conc check_solvent Is Solvent Control Viable? check_conc->check_solvent Yes solution_conc Solution: Perform Dose-Response check_conc->solution_conc No check_time Is Exposure Time Minimized? check_solvent->check_time Yes solution_solvent Solution: Lower Solvent % check_solvent->solution_solvent No solution_time Solution: Reduce Incubation Time check_time->solution_time No

Caption: Troubleshooting logic for addressing high cytotoxicity.

References

improving the selectivity of SM-21 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

SM-21 Technical Support Center

Welcome to the technical support center for the selective kinase inhibitor, this compound. This resource provides detailed troubleshooting guides and frequently asked questions to help you optimize your experiments and improve the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a potent, ATP-competitive kinase inhibitor with high affinity for its primary target, Serine/Threonine Kinase A (STK-A). It is designed to block the phosphorylation of downstream substrates by binding to the ATP pocket of the STK-A catalytic domain, thereby inhibiting its function in cell signaling pathways related to cell proliferation and survival.

Q2: What are the known off-targets of this compound?

A2: While designed for STK-A, this compound exhibits some cross-reactivity with other kinases, most notably Serine/Threonine Kinase B (STK-B) and Tyrosine Kinase 1 (TK-1), particularly at higher concentrations. This can lead to confounding effects if not properly controlled.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: For optimal selectivity towards STK-A in most cell lines, a concentration range of 50-200 nM is recommended. Concentrations above 500 nM may lead to significant off-target inhibition of STK-B and TK-1, potentially causing misleading results or cytotoxicity. Always perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the powder in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. Protect from light.

Troubleshooting Guide

Problem 1: I am observing high levels of cytotoxicity, even at concentrations that should be selective for the primary target.

Possible Cause A: Off-target effects.

  • Solution: Your experimental concentration may be too high, leading to the inhibition of essential kinases like STK-B or TK-1. It is crucial to minimize off-target activity.

    • Action 1: Perform a dose-response experiment to determine the lowest effective concentration that yields the desired phenotype. See the "Protocol: Determining the Optimal Concentration" section.

    • Action 2: Compare the phenotype observed with this compound to that of a more selective, structurally different inhibitor for STK-A if one is available.

    • Action 3: Use a rescue experiment. If the toxicity is due to off-target inhibition of STK-B, expressing a drug-resistant mutant of STK-B might rescue the cells.

Possible Cause B: Solvent toxicity.

  • Solution: The concentration of the solvent (e.g., DMSO) in your final culture medium might be too high.

    • Action: Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration to accurately assess its contribution to cytotoxicity.

Problem 2: My experimental results with this compound are inconsistent between experiments.

Possible Cause A: Reagent instability.

  • Solution: Improper storage or handling of this compound can lead to degradation.

    • Action 1: Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed.

    • Action 2: Ensure the lyophilized powder and stock solutions are stored at the correct temperature and protected from light.

Possible Cause B: Experimental variability.

  • Solution: Inconsistencies in cell culture or assay conditions can affect the outcome.

    • Action: Standardize your protocols strictly. Pay close attention to cell passage number, seeding density, and incubation times. Use a positive and negative control in every experiment to benchmark the results.

Problem 3: How can I confirm that my observed phenotype is due to the inhibition of STK-A and not an off-target?

Solution: This requires a multi-pronged approach to validate the on-target effect of this compound.

  • Action 1: Phospho-protein analysis. Use Western blotting to probe the phosphorylation status of a known, direct downstream substrate of STK-A. A selective effect should show a dose-dependent decrease in the phosphorylation of the STK-A substrate, with minimal changes to the substrates of STK-B or TK-1 at the chosen concentration.

  • Action 2: Genetic knockdown. Use siRNA or shRNA to specifically knock down STK-A. The resulting phenotype should mimic the one observed with this compound treatment. If the phenotype from this compound is stronger or different, it suggests off-target effects are contributing.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Description
STK-A (Primary Target) 15 High-affinity primary target.
STK-B (Off-Target) 450 Moderate-affinity off-target.
TK-1 (Off-Target) 1,200 Low-affinity off-target.

| Other Screened Kinasess | >10,000 | Minimal activity against a panel of 100 other kinases. |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Objective Concentration Range (nM) Expected Outcome
Maximizing Selectivity 50 - 200 >90% inhibition of STK-A, <20% inhibition of STK-B.
Potency Studies 200 - 500 Near-complete inhibition of STK-A, potential for moderate STK-B inhibition.

| Off-Target Profiling | >500 | Significant inhibition of both STK-A and STK-B. |

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration via Western Blot

This protocol aims to identify the concentration of this compound that maximally inhibits the phosphorylation of the direct STK-A substrate (p-SubstrateA) without significantly affecting the phosphorylation of the STK-B substrate (p-SubstrateB).

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should range from 1000 nM down to 15 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the this compound dilutions or the vehicle control. Incubate for the desired treatment time (e.g., 2 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the wells using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • p-SubstrateA (specific for the STK-A pathway)

      • Total SubstrateA

      • p-SubstrateB (specific for the STK-B pathway)

      • Total SubstrateB

      • A loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities. The optimal concentration will show a strong reduction in the p-SubstrateA/Total SubstrateA ratio with a minimal effect on the p-SubstrateB/Total SubstrateB ratio.

Visualizations

G cluster_upstream Upstream Signal cluster_pathway Signaling Pathways GrowthFactor Growth Factor STKA STK-A (Primary Target) GrowthFactor->STKA STKB STK-B (Off-Target) GrowthFactor->STKB TK1 TK-1 (Off-Target) GrowthFactor->TK1 SubstrateA Substrate A STKA->SubstrateA SubstrateB Substrate B STKB->SubstrateB SubstrateC Substrate C TK1->SubstrateC Proliferation Proliferation SubstrateA->Proliferation Survival Survival SubstrateB->Survival SubstrateC->Survival SM21 This compound SM21->STKA High Affinity SM21->STKB Low Affinity SM21->TK1 Very Low Affinity

Caption: Signaling pathway of this compound, showing its primary target and off-targets.

G cluster_prep cluster_exp cluster_analysis A 1. Seed Cells (70-80% confluency) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (2 hours) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot (p-SubstrateA/B) D->E F 6. Densitometry & Analysis E->F

Caption: Experimental workflow for determining the optimal concentration of this compound.

G Start Inconsistent Results Observed Q1 Are you using fresh dilutions from a single-use stock aliquot? Start->Q1 Sol1 Action: Aliquot master stock and avoid freeze-thaw cycles. Use fresh dilutions. Q1->Sol1 No Q2 Are cell passage number and seeding density strictly controlled? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Standardize cell culture protocol. Do not use high-passage number cells. Q2->Sol2 No End Results Stabilized Q2->End Yes Sol2->End

Caption: Troubleshooting flowchart for addressing inconsistent experimental results.

Technical Support Center: Addressing SM-21 Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability when working with the hypothetical MEK1/2 inhibitor, SM-21.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are key downstream effectors in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a relevant compound for oncology research.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation SM21 This compound SM21->MEK Inhibition

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Variability

Q2: We are observing significant variability in our IC50 values for this compound across different experiments with the same cell line. What could be the cause?

A2: Variability in IC50 values is a common issue and can stem from several factors:

  • Cell Culture Conditions: Differences in cell passage number, cell density at the time of treatment, and serum concentration in the culture medium can all impact results. For instance, higher serum concentrations may contain growth factors that activate parallel signaling pathways, potentially reducing the observed efficacy of this compound.

  • Compound Stability and Handling: Ensure that this compound is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles. We recommend preparing single-use aliquots.

  • Assay-Specific Parameters: The duration of drug exposure and the type of cell viability assay used (e.g., metabolic assays like MTT vs. membrane integrity assays) can yield different IC50 values.

Troubleshooting Table: Inconsistent IC50 Values

Potential Cause Recommended Action
High Cell Passage NumberUse cells within a consistent and low passage number range (e.g., passages 5-15).
Variable Seeding DensityOptimize and strictly control the number of cells seeded per well.
Serum Concentration FluctuationMaintain a consistent serum percentage in your media for all experiments. Consider serum-starving cells before treatment if appropriate for your model.
Compound DegradationAliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Inconsistent Incubation TimeStandardize the drug incubation period across all experiments.

Q3: Why is the inhibition of phosphorylated ERK (p-ERK) by this compound not correlating with our cell viability results?

A3: A disconnect between target engagement (p-ERK inhibition) and phenotype (cell death/growth arrest) can occur for several reasons:

  • Pathway Redundancy or Feedback Loops: In some cell lines, feedback activation of other pro-survival pathways (e.g., PI3K/AKT) can occur upon MEK inhibition, compensating for the loss of ERK signaling.

  • Assay Timing: Inhibition of p-ERK is often a rapid event, detectable within hours. In contrast, effects on cell viability may take 48-72 hours to become apparent. Ensure your endpoints are measured at appropriate time points.

  • Cell Line Specific Dependencies: Some cell lines may not be solely dependent on the MEK/ERK pathway for survival, even if the pathway is active.

start Start: Inconsistent Results check_ic50 Check IC50 Variability start->check_ic50 check_pERK Check p-ERK vs. Viability Correlation start->check_pERK culture_conditions Review Culture Conditions: - Passage Number - Seeding Density - Serum % check_ic50->culture_conditions Yes compound_handling Review Compound Handling: - Aliquoting - Storage check_ic50->compound_handling Yes assay_params Review Assay Parameters: - Incubation Time - Assay Type check_ic50->assay_params Yes feedback_loops Investigate Feedback Loops: - Western for p-AKT - Co-inhibition studies check_pERK->feedback_loops Yes timing Review Assay Timing: - p-ERK (short-term) - Viability (long-term) check_pERK->timing Yes cell_line_dep Assess Pathway Dependency: - CRISPR/siRNA studies check_pERK->cell_line_dep Yes end Resolved culture_conditions->end compound_handling->end assay_params->end feedback_loops->end timing->end cell_line_dep->end

Caption: Troubleshooting decision tree for addressing this compound experimental variability.

Experimental Protocols & Data

Protocol 1: Cell Viability (MTS Assay)

This protocol is for assessing the effect of this compound on cell proliferation/viability in a 96-well format.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Representative Data: this compound IC50 Values in Different Cell Lines

Cell LineCancer TypeRAS/RAF StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E8
HCT116Colorectal CancerKRAS G13D25
MCF7Breast CancerWT>1000
Calu-1Lung CancerKRAS G12C50
Protocol 2: Western Blot for p-ERK Inhibition

This protocol is to confirm the on-target activity of this compound by measuring the levels of phosphorylated ERK.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK.

seed 1. Seed Cells (e.g., 6-well plate) treat 2. Treat with this compound (e.g., 2 hours) seed->treat lyse 3. Lyse Cells (RIPA Buffer) treat->lyse quantify 4. Quantify Protein (BCA Assay) lyse->quantify sds_page 5. SDS-PAGE quantify->sds_page transfer 6. Transfer to PVDF sds_page->transfer block 7. Block Membrane transfer->block primary_ab 8. Primary Antibody Incubation (p-ERK, Total ERK) block->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detect 10. ECL Detection secondary_ab->detect analyze 11. Analyze p-ERK/Total ERK Ratio detect->analyze

Caption: Standard experimental workflow for Western blot analysis of p-ERK inhibition.

Technical Support Center: SM-21 and hERG Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the antagonist effects of SM-21 on the human Ether-à-go-go-Related Gene (hERG) channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on hERG channel activity?

A1: this compound, a known sigma-2 (σ2) receptor antagonist, has been shown to inhibit the potassium current (IKr) conducted by the hERG channel in a concentration-dependent manner. This inhibitory effect can lead to a prolongation of the action potential duration in cardiac cells.

Q2: What is the reported potency of this compound for hERG channel inhibition?

A2: An IC50 value of 0.098 µM has been reported for the inhibition of hERG current by this compound[1]. It is important to note that this value was determined under specific experimental conditions, and potency can vary depending on the assay system and protocol used.

Q3: Does this compound block hERG channels directly through sigma-2 receptor antagonism?

A3: The mechanism appears to be more complex than a direct antagonism of the hERG channel via the sigma-2 receptor. One study found that this compound potentiated the hERG-blocking effect of the sigma-1/sigma-2 ligand ifenprodil, suggesting an interaction that is not a simple competitive antagonism at a single site[1]. Further research is needed to fully elucidate the signaling pathway.

Q4: What are the potential downstream consequences of hERG channel inhibition by this compound?

A4: Inhibition of the hERG channel can delay the repolarization phase of the cardiac action potential. This can manifest as a prolongation of the QT interval on an electrocardiogram (ECG), which is a known risk factor for developing potentially life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).

Quantitative Data Summary

The following table summarizes the available quantitative data for the antagonist effect of this compound on the hERG channel.

ParameterValueCell LineReference
IC50 0.098 µMCOS-7 cells[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is a standard method for assessing the effect of compounds like this compound on hERG channel activity.

1. Cell Culture:

  • Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

  • Culture cells in the appropriate medium and conditions as recommended for the specific cell line.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant flow rate.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage-Clamp Protocol:

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.

  • Follow this with a repolarizing step to -50 mV to record the characteristic hERG tail current. This tail current is used to assess the extent of channel block.

  • Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to monitor current stability.

5. Compound Application:

  • After obtaining a stable baseline recording of the hERG current for several minutes, apply this compound at various concentrations to the perfusion bath.

  • Allow the effect of each concentration to reach a steady state before recording the current.

  • At the end of the experiment, a known potent hERG blocker (e.g., E-4031) can be applied to confirm the identity of the recorded current.

6. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unstable hERG current (rundown) - Intracellular dialysis of essential components. - Channel phosphorylation state changes.- Include Mg-ATP in the internal solution to support channel function. - Maintain a stable recording temperature. - Minimize the time between achieving whole-cell configuration and data acquisition. - Use perforated patch-clamp technique to preserve the intracellular environment.
Low hERG current amplitude - Low channel expression in the selected cell. - Poor cell health.- Select cells with a healthy morphology for patching. - Ensure optimal cell culture conditions and passage number. - Use a cell line with a proven high level of hERG expression.
High electrical noise - Poor giga-ohm seal. - Issues with the grounding of the setup. - Electrical interference from other equipment.- Ensure the seal resistance is >1 GΩ before breaking into the cell. - Check and clean all grounding points of the patch-clamp rig. - Turn off any unnecessary nearby electrical equipment.
Variability in IC50 values - Inconsistent compound incubation times. - Temperature fluctuations. - Differences in voltage-clamp protocols.- Ensure each compound concentration reaches a steady-state effect before measurement. - Use a temperature-controlled recording chamber. - Strictly adhere to a standardized voltage-clamp protocol for all experiments.
Unexpected potentiation of other hERG blockers - Allosteric modulation. - Complex interaction with the channel or associated proteins.- This may be a real pharmacological effect. Design experiments to investigate the mechanism, such as testing for voltage- or use-dependency of the effect. - Consider potential interactions with signaling pathways that modulate hERG.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hERG) patch Whole-Cell Patch Clamp cell_culture->patch solution_prep Prepare External & Internal Solutions solution_prep->patch baseline Record Baseline hERG Current patch->baseline compound_app Apply this compound (various concentrations) baseline->compound_app record_effect Record hERG Current with this compound compound_app->record_effect measure Measure Tail Current Inhibition record_effect->measure dose_response Generate Dose-Response Curve measure->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for assessing this compound effects on hERG channels.

Signaling_Pathway SM21 This compound Sigma2 Sigma-2 Receptor SM21->Sigma2 Antagonist Unknown Unknown Signaling Intermediates Sigma2->Unknown Modulation? hERG hERG Channel Unknown->hERG Inhibition IKr IKr (K+ Current) hERG->IKr Conducts AP_Duration Action Potential Duration IKr->AP_Duration Repolarizes

Caption: Putative signaling pathway for this compound's effect on hERG channels.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Experiment Start StableCurrent Stable hERG Current? Start->StableCurrent LowAmplitude Current Amplitude Low? StableCurrent->LowAmplitude Yes CheckSeal Check Seal & Grounding StableCurrent->CheckSeal No ApplyCompound Apply Compound LowAmplitude->ApplyCompound No SelectHealthyCell Select Healthier Cell LowAmplitude->SelectHealthyCell Yes AnalyzeData Analyze Data ApplyCompound->AnalyzeData CheckSeal->StableCurrent CheckSolutions Check Solutions (e.g., add ATP) CheckSolutions->StableCurrent SelectHealthyCell->StableCurrent CheckExpression Verify hERG Expression CheckExpression->StableCurrent

Caption: A logical flow for troubleshooting common hERG patch-clamp issues.

References

overcoming challenges in SM-21 in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["in vivo delivery challenges of small molecule kinase inhibitors", "troubleshooting low bioavailability of hydrophobic small molecules in vivo", "strategies to reduce off-target effects of small molecule inhibitors in vivo", "experimental protocols for in vivo biodistribution of small molecules", "formulation optimization for in vivo delivery of SM-21"]))

Technical Support Center: this compound In Vivo Delivery

Welcome to the technical support center for this compound, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered with the in vivo delivery of this compound?

A1: The primary challenges with this compound revolve around its physicochemical properties, which are common for many small molecule inhibitors.[1][2] These include:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, leading to difficulties in formulating solutions for injection and resulting in low bioavailability.[3][4]

  • Low Bioavailability: Due to its poor solubility and potential for rapid metabolism, achieving therapeutic concentrations of this compound at the target site can be challenging.[4][5]

  • Off-Target Effects: Like many kinase inhibitors, this compound can interact with unintended targets, leading to toxicity and confounding experimental results.[6]

  • Rapid Systemic Clearance: The metabolic instability of this compound can lead to its rapid removal from circulation, reducing the therapeutic window.

Q2: What formulation strategies can improve the solubility and bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and bioavailability issues of this compound.[5][7] These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes or nanoemulsions can improve its solubility and circulation time.[7][8]

  • Polymeric Micelles: Amphiphilic block copolymers can form micelles that encapsulate this compound, enhancing its aqueous solubility and stability.[8]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.[3][9]

Q3: How can I monitor the biodistribution of this compound in vivo?

A3: To monitor the biodistribution of this compound, it is often necessary to label the molecule with a detectable tag. This can be achieved through:

  • Radiolabeling: Incorporating a radioactive isotope (e.g., ¹⁴C, ³H, ¹²⁵I) into the this compound molecule allows for quantitative analysis of its distribution in various tissues using techniques like liquid scintillation counting or autoradiography.

  • Fluorescent Labeling: Conjugating a fluorescent dye to this compound enables visualization of its localization in tissues through techniques such as fluorescence microscopy or whole-animal imaging. Care must be taken to ensure the fluorescent tag does not alter the biological activity of this compound.

Q4: What are the initial steps to take if I observe unexpected toxicity in my animal model?

A4: Unexpected toxicity should be addressed systematically:

  • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your specific this compound formulation.

  • Vehicle Control: Ensure that the delivery vehicle itself is not causing the observed toxicity by administering the vehicle alone to a control group of animals.

  • Off-Target Analysis: If possible, perform in vitro kinase profiling to identify potential off-target interactions of this compound that could explain the toxic effects.

  • Histopathology: Conduct a thorough histopathological examination of major organs from treated animals to identify any signs of tissue damage.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: Low Bioavailability and Poor Efficacy
  • Potential Cause: Poor aqueous solubility of this compound leading to precipitation upon injection or poor absorption.[4]

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Compare the efficacy of this compound formulated as a nanosuspension, in a cyclodextrin complex, or within a lipid-based delivery system.[5][7]

    • Route of Administration: If using oral administration, consider switching to parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and improve systemic exposure.

    • Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization or nanomilling to improve the dissolution rate.[9]

G Start Poor In Vivo Efficacy Observed CheckFormulation Assess this compound Formulation (Solubility, Stability) Start->CheckFormulation CheckDose Verify Dosing Regimen (Dose, Frequency, Route) Start->CheckDose OptimizeFormulation Optimize Formulation (e.g., Lipid-based, Nanosuspension) CheckFormulation->OptimizeFormulation Suboptimal OptimizeDose Adjust Dosing Regimen (Increase Dose/Frequency) CheckDose->OptimizeDose Suboptimal Biodistribution Perform Biodistribution Study (Labeled this compound) OptimizeFormulation->Biodistribution OptimizeDose->Biodistribution Biodistribution->OptimizeFormulation Insufficient Drug at Target TargetEngagement Assess Target Engagement (e.g., p-ERK in tumor) Biodistribution->TargetEngagement Sufficient Drug at Target TargetEngagement->OptimizeDose Target Not Engaged EfficacyReassessment Re-evaluate In Vivo Efficacy TargetEngagement->EfficacyReassessment Target Engaged EfficacyReassessment->Start Negative Outcome Success Efficacy Achieved EfficacyReassessment->Success Positive Outcome

Issue 2: High Off-Target Toxicity
  • Potential Cause: this compound may be inhibiting kinases other than the intended target, or the delivery vehicle may have inherent toxicity.

  • Troubleshooting Steps:

    • Vehicle Toxicity Study: Administer the formulation vehicle without this compound to a cohort of animals to rule out vehicle-induced toxicity.

    • Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing toxicity.

    • Targeted Delivery: Consider conjugating this compound to a targeting moiety (e.g., an antibody or peptide) that directs it to the desired tissue or cell type, thereby reducing systemic exposure and off-target effects.[8]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTarget Off-Target Kinase Toxicity Toxicity OffTarget->Toxicity SM21 This compound SM21->ERK SM21->OffTarget

Quantitative Data Summary

The following tables provide a summary of hypothetical data from formulation optimization studies for this compound.

Table 1: Comparison of this compound Formulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)In Vivo Half-Life (hours)Tumor Growth Inhibition (%)
Free this compound (in DMSO/Saline)N/AN/A1.515
This compound Nanosuspension250N/A3.235
This compound Liposomes120928.560
This compound Polymeric Micelles808812.175

Table 2: Dose-Dependent Toxicity of this compound Liposomal Formulation

Dose (mg/kg)Body Weight Change (%)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control+54060
10+44565
25-280110
50-10250400

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Micelles

Objective: To prepare a formulation of this compound with enhanced aqueous solubility and stability for in vivo administration.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEG-PLA)

  • Acetonitrile

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Dissolve 10 mg of this compound and 50 mg of PEG-PLA in 1 mL of acetonitrile.

  • In a separate vial, add 10 mL of deionized water and stir vigorously.

  • Slowly add the this compound/polymer solution dropwise to the stirring water.

  • Allow the solution to stir for 1 hour at room temperature to allow for micelle self-assembly.

  • Transfer the solution to a dialysis membrane and dialyze against deionized water for 24 hours to remove the organic solvent. Change the water every 4-6 hours.

  • Collect the dialyzed solution and filter it through a 0.22 µm syringe filter to sterilize and remove any aggregates.

  • Determine the particle size and encapsulation efficiency using dynamic light scattering and UV-Vis spectrophotometry, respectively.

  • Store the formulation at 4°C until use.

G Start Develop New Formulation (e.g., Polymeric Micelles) Physicochem Physicochemical Characterization (Size, Encapsulation Efficiency) Start->Physicochem InVitro In Vitro Cell Viability Assay Physicochem->InVitro Acceptable Properties Pharmacokinetics Pharmacokinetic Study in Mice (Single Dose) InVitro->Pharmacokinetics Potent Activity Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) Pharmacokinetics->Efficacy Favorable PK Profile Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity Decision Decision: Proceed to Further Development? Toxicity->Decision

Protocol 2: Assessment of In Vivo Biodistribution using a Fluorescently Labeled this compound Analog

Objective: To determine the tissue distribution of this compound over time after systemic administration.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-Cy7)

  • Tumor-bearing mice

  • In vivo imaging system (IVIS) or similar

  • Saline

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Administer this compound-Cy7 to tumor-bearing mice via intravenous injection at the desired dose.

  • At various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, anesthetize the mice and perform whole-body imaging using an IVIS.

  • After the final imaging time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).

  • Image the excised organs ex vivo to quantify the fluorescence signal in each tissue.

  • Analyze the images to determine the relative accumulation of this compound-Cy7 in the tumor compared to other organs. This can be expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • These data will help to understand if the delivery system is effectively targeting the tumor and can inform adjustments to the formulation or dosing regimen.

References

long-term storage and stability of SM-21 compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general best practices for the storage and handling of research-grade chemical compounds. As "SM-21" does not correspond to a publicly documented chemical entity, it is treated here as a hypothetical substance. Researchers must conduct compound-specific validation for all storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light and moisture. The recommended temperature is -20°C or lower. For shorter durations, storage at 2-8°C may be acceptable, but preliminary stability studies are advised. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from atmospheric components.[1][2]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the solution into single-use volumes is a recommended practice.

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of potential degradation in solid this compound include a change in color, the formation of clumps, or an altered texture. For solutions, the appearance of cloudiness, precipitation, or a color change can signify degradation or insolubility. However, the absence of these signs does not guarantee stability. Analytical methods are required for a definitive assessment.

Q4: How do factors like temperature, light, and moisture affect the stability of this compound?

A4:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is crucial to store this compound in light-protecting containers (e.g., amber vials).

  • Moisture: The presence of water can lead to hydrolysis of susceptible functional groups within the compound.

Q5: How many freeze-thaw cycles can a solution of this compound withstand?

A5: The tolerance to freeze-thaw cycles is compound-specific. As a general guideline, it is best to minimize these cycles. For sensitive compounds, even a single freeze-thaw cycle can lead to degradation. It is recommended to aliquot stock solutions into volumes suitable for single experiments.

Q6: How can I determine the stability of this compound in my specific experimental conditions?

A6: To ascertain the stability of this compound under your experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This involves analyzing samples of this compound that have been subjected to your specific conditions (e.g., solvent, temperature, duration) and comparing them to a control sample.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Experimental Results Degradation of this compound stock solution or improper storage of the solid compound.Prepare fresh solutions for each experiment. Verify the storage conditions of the solid compound. Perform a purity check of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitation in Solution Poor solubility in the chosen solvent, or the compound has degraded to a less soluble form.Prepare a fresh solution. Consider using a different solvent or adjusting the pH of the buffer. Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation.
Change in Physical Appearance (Solid or Solution) The compound may be degrading or absorbing moisture.Do not use the compound if its physical appearance has changed significantly. It is advisable to order a new batch.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) These may represent degradation products or impurities.Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is stability-indicating.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various storage conditions.

Table 1: Stability of Solid this compound Over 12 Months

Storage ConditionPurity (%) at 0 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
25°C / 60% RH99.595.290.1
4°C / 40% RH99.598.897.5
-20°C (Dessicated)99.599.499.2

Table 2: Stability of this compound in DMSO Solution (10 mM) at -20°C

Time PointPurity (%)Number of Freeze-Thaw Cycles
099.50
1 Month99.11
3 Months98.23
6 Months96.56

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Store multiple aliquots of solid this compound under the following conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 5°C ± 3°C

    • -20°C ± 5°C

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove an aliquot from each storage condition.

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Assess other parameters as appropriate, such as physical appearance and water content.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results? check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No check_solid Check storage of solid this compound. check_solution->check_solid Yes improper_storage Was the solid stored improperly (light, moisture, high temp)? check_solid->improper_storage order_new Order a new batch of this compound. improper_storage->order_new Yes purity_check Perform purity analysis (e.g., HPLC). improper_storage->purity_check No degraded Is the compound degraded? purity_check->degraded degraded->order_new Yes consult_specialist Consult with a medicinal chemist or analytical specialist. degraded->consult_specialist Unsure

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow Experimental Workflow for this compound Stability Assessment start Obtain new batch of this compound initial_analysis Initial Analysis (Purity, Appearance) start->initial_analysis forced_degradation Forced Degradation Studies initial_analysis->forced_degradation method_development Develop Stability-Indicating Method (e.g., HPLC) forced_degradation->method_development long_term_study Initiate Long-Term Stability Study method_development->long_term_study data_analysis Analyze data at time points long_term_study->data_analysis data_analysis->long_term_study Continue study establish_shelf_life Establish Storage Conditions and Shelf-Life data_analysis->establish_shelf_life Study complete

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound SM21 This compound Receptor Target Receptor SM21->Receptor Activates KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Degradant This compound Degradant Degradant->Receptor Inhibits

Caption: Hypothetical signaling pathway of this compound and its degradant.

References

Validation & Comparative

Validating the Antagonistic Effect of SM-21 on Sigma-2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SM-21's performance as a sigma-2 (σ2) receptor antagonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Comparative Analysis of Sigma-2 Receptor Ligands

This compound is a tropane analogue that demonstrates a notable binding affinity and selectivity for the σ2 receptor.[1] Its antagonistic properties have been validated in preclinical models, positioning it as a valuable tool for investigating the physiological roles of the σ2 receptor.[2] This section compares the binding affinities of this compound with other well-characterized σ2 receptor ligands.

Table 1: Binding Affinities of Selected Ligands for Sigma-1 and Sigma-2 Receptors

LigandSigma-2 (σ2) Ki (nM)Sigma-1 (σ1) Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Classification
This compound 67Not SpecifiedHigher affinity for σ2 vs. σ1Antagonist
Siramesine 0.1217141.7Agonist
PB28 5.420.360.07Agonist
Haloperidol ~50~50~1Antagonist
1,3-di-o-tolylguanidine (DTG) ~40-50~35-50~1Agonist
Rimcazole Not SpecifiedHigh AffinitySelective for σ1Antagonist
BD-1047 Moderate AffinityHigh AffinitySelective for σ1Antagonist

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis of available literature. The precise Ki of this compound for the σ1 receptor is not consistently reported, though it is established to have higher affinity for the σ2 receptor.

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Tissue Source: Rat liver membrane homogenates are a standard source for σ2 receptors.[3]

  • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]-DTG) is a commonly used non-selective sigma receptor ligand.[3]

  • Masking Ligand: (+)-Pentazocine is used to block the binding of the radioligand to σ1 receptors, thus isolating binding to σ2 receptors.[3]

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, [³H]-DTG (at a concentration near its Kd for σ2 receptors), and (+)-pentazocine (at a concentration sufficient to saturate σ1 receptors).

  • Competition Binding: Add the test compound (e.g., this compound) at varying concentrations to the wells. For determining non-specific binding, add a high concentration of a known σ2 ligand (e.g., unlabeled DTG or haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane_Pellet Centrifugation->Membrane_Pellet Incubation Incubation Membrane_Pellet->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation Test_Compound Test_Compound Test_Compound->Incubation Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow
In Vivo Validation: Rat Neck Dystonia Model

This in vivo model is used to assess the functional antagonistic activity of compounds at the σ2 receptor.[2]

Materials:

  • Animals: Male Wistar rats.

  • Agonist: 1,3-di-o-tolylguanidine (DTG), a σ1/σ2 receptor agonist.[2]

  • Antagonist: this compound or other test compounds.

  • Surgical Equipment: Stereotaxic apparatus, drill, cannulas for microinjection.

  • Microinjection Pump: For controlled delivery of substances.

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Expose the skull and drill a small hole above the target brain region, the red nucleus.

    • Implant a guide cannula aimed at the red nucleus and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least one week.

  • Microinjection:

    • On the day of the experiment, gently restrain the rat.

    • Insert an injection cannula through the guide cannula into the red nucleus.

    • To test the antagonist, first microinject this compound (e.g., 10 nmol in 0.5 µl) into the red nucleus.[2]

    • After a short interval (e.g., 5 minutes), microinject the agonist DTG (e.g., 5 nmol in 0.5 µl) into the same site.[2]

  • Behavioral Observation and Scoring:

    • Observe the rat for the development of neck dystonia, which is characterized by a twisting of the head and neck.

    • Score the severity of the dystonia at regular intervals using a standardized rating scale. The angle of head deviation can be measured as a quantitative outcome.

    • A successful antagonist like this compound will prevent or significantly reduce the DTG-induced neck dystonia.[2]

G cluster_surgery Surgical Preparation cluster_injection Microinjection cluster_observation Behavioral Assessment Anesthesia Anesthesia Stereotaxic_Mounting Stereotaxic_Mounting Anesthesia->Stereotaxic_Mounting Cannula_Implantation Cannula_Implantation Stereotaxic_Mounting->Cannula_Implantation Recovery Recovery Cannula_Implantation->Recovery Antagonist_Injection Antagonist_Injection Recovery->Antagonist_Injection This compound Agonist_Injection Agonist_Injection Antagonist_Injection->Agonist_Injection DTG Observation Observation Agonist_Injection->Observation Scoring Scoring Observation->Scoring

Rat Neck Dystonia Experimental Workflow

Signaling Pathways

The σ2 receptor is involved in various cellular signaling pathways. Its activation can lead to changes in intracellular calcium levels and modulation of downstream signaling cascades, including the PI3K/Akt/mTOR pathway.[4][5] Antagonism of the σ2 receptor by compounds like this compound can block these effects. For instance, this compound has been shown to inhibit the enhancement of Nerve Growth Factor (NGF)-induced neurite outgrowth, a process mediated by the TrkA receptor and its downstream effectors, Akt and ERK1/2.[4]

G Sigma2_Agonist Sigma-2 Agonist Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Agonist->Sigma2_Receptor Activates SM21 This compound SM21->Sigma2_Receptor Antagonizes Ca_Signaling ↑ Intracellular Ca²⁺ Sigma2_Receptor->Ca_Signaling TrkA_Signaling TrkA Receptor Signaling Sigma2_Receptor->TrkA_Signaling Modulates PI3K PI3K TrkA_Signaling->PI3K ERK ERK1/2 TrkA_Signaling->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth

Sigma-2 Receptor Signaling Pathway

References

A Comparative Guide to SM-21 and Siramesine as Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent sigma-2 (σ2) receptor ligands: SM-21 and siramesine. The objective is to present a side-by-side analysis of their binding characteristics, functional effects, and the experimental methodologies used to evaluate them, supported by available data.

Introduction to Sigma-2 Receptor Ligands

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target implicated in various physiological and pathological processes, including cancer cell proliferation and neurological disorders. Ligands that bind to this receptor can act as agonists, eliciting a cellular response, or as antagonists, blocking the receptor's activity. Siramesine is a well-established σ2 receptor agonist known for its cytotoxic effects in cancer cells, while this compound has been identified as a potent and selective σ2 receptor antagonist.[1] This guide explores the key differences between these two important research compounds.

Binding Affinity and Selectivity

The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. The following table summarizes the reported binding affinities of this compound and siramesine for both sigma-1 (σ1) and sigma-2 (σ2) receptors. A lower Ki value indicates a higher binding affinity.

LigandSigma-1 (σ1) Receptor Ki (nM)Sigma-2 (σ2) Receptor Ki (nM)Selectivity (σ1/σ2)Functional Activity
This compound Not consistently reported in a single study with σ2 Ki67[2]Higher for σ2 vs. σ1[3]Antagonist[1]
Siramesine 170.12~142-foldAgonist

Note: The Ki values for this compound at the σ1 and σ2 receptors are not available from a single comparative study in the reviewed literature, which should be considered when evaluating its selectivity based on these numbers. However, it is consistently reported to have a higher affinity for the σ2 receptor over the σ1 receptor.[3]

Functional Effects

The functional outcomes of this compound and siramesine binding to the σ2 receptor are distinct, reflecting their opposing actions as an antagonist and an agonist, respectively.

Siramesine: A Pro-Apoptotic Agonist

Siramesine is widely recognized for its ability to induce cell death in various cancer cell lines.[4] Its agonistic activity at the σ2 receptor triggers a cascade of events leading to apoptosis through multiple proposed mechanisms:

  • Mitochondrial Destabilization: Siramesine can lead to a rapid loss of mitochondrial membrane potential, release of cytochrome c, and cardiolipin peroxidation, all hallmarks of the intrinsic apoptotic pathway.[5]

  • Lysosomal Membrane Permeabilization: Some studies suggest that siramesine induces lysosomal leakage, releasing cathepsins into the cytosol, which can contribute to apoptosis.

  • Caspase Activation: The apoptotic cell death induced by siramesine is often accompanied by the activation of executioner caspases, such as caspase-3.

  • STAT3 Pathway Inhibition: In glioblastoma cells, siramesine has been shown to inactivate the STAT3-MGMT signaling pathway, contributing to its anti-cancer effects.

This compound: A Protective Antagonist

In contrast to siramesine, this compound acts as a σ2 receptor antagonist. Its functional effects are characterized by the blockade of σ2 receptor-mediated actions. A key in vivo effect of this compound is its ability to prevent motor dysfunction. For instance, it has been shown to prevent the neck dystonia induced by the σ1/σ2 receptor agonist DTG (1,3-di-(2-tolyl)guanidine) in animal models.[1] This suggests a role for the σ2 receptor in the modulation of motor control, and highlights the potential of selective antagonists like this compound in studying these pathways and potentially treating related disorders.

Experimental Protocols

The characterization of this compound and siramesine relies on standardized experimental protocols to determine their binding affinities and functional effects.

Radioligand Binding Assay for Sigma-2 Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Objective: To measure the ability of a test ligand (e.g., this compound or siramesine) to compete with a radiolabeled ligand for binding to the σ2 receptor.

Materials:

  • Tissue homogenate rich in σ2 receptors (e.g., rat liver membranes).

  • Radioligand: [³H]DTG (a non-selective σ1/σ2 ligand).

  • Masking ligand: (+)-pentazocine (a selective σ1 ligand to block binding of [³H]DTG to σ1 receptors).

  • Test compounds (this compound, siramesine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue (e.g., rat liver) in ice-cold buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of [³H]DTG, 100 nM (+)-pentazocine (to mask σ1 receptors), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]DTG binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Tissue Membrane Homogenate incubation Incubate Membranes with Radioligand, Masking Ligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]DTG), Masking Ligand ((+)-pentazocine), and Test Compound Solutions prep_ligands->incubation filtration Separate Bound and Unbound Ligands via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity on Filters washing->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of σ2 receptor ligands.

Objective: To determine the effect of a test compound on the metabolic activity of living cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, EMT-6).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds (this compound, siramesine) at various concentrations.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours. Live cells will metabolize the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

G cluster_setup Setup cluster_measurement Measurement cluster_result Result seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_reagent Add MTT/MTS Reagent and Incubate treat_cells->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_viability Calculate % Cell Viability and EC50 measure_absorbance->calculate_viability

Signaling Pathways

The opposing functional activities of siramesine and this compound can be visualized through their impact on downstream signaling pathways.

Siramesine-Induced Apoptotic Pathway

As a σ2 receptor agonist, siramesine initiates a signaling cascade that culminates in programmed cell death.

G siramesine Siramesine sigma2 Sigma-2 Receptor (TMEM97) siramesine->sigma2 Agonist mitochondria Mitochondrial Destabilization sigma2->mitochondria lysosome Lysosomal Membrane Permeabilization sigma2->lysosome stat3 STAT3-MGMT Pathway sigma2->stat3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cathepsins Cathepsin Release lysosome->cathepsins cathepsins->caspases inhibition Inhibition stat3->inhibition inhibition->apoptosis

This compound Antagonism of Sigma-2 Receptor Activity

As a σ2 receptor antagonist, this compound blocks the downstream signaling that would otherwise be initiated by an agonist.

G sm21 This compound sigma2 Sigma-2 Receptor (TMEM97) sm21->sigma2 Antagonist block Blockade sm21->block agonist Sigma-2 Agonist (e.g., DTG) agonist->sigma2 downstream Downstream Signaling (e.g., Motor Dysfunction) sigma2->downstream block->downstream Prevents

Conclusion

This compound and siramesine represent two valuable and distinct tools for investigating the function of the sigma-2 receptor. Siramesine, as a potent agonist, is a powerful inducer of apoptosis in cancer cells and is instrumental in elucidating the downstream pathways of σ2 receptor activation. In contrast, this compound, as a selective antagonist, provides a means to block σ2 receptor function, enabling researchers to probe its physiological roles, particularly in the central nervous system and motor control. The choice between these ligands will depend on the specific research question, with their opposing pharmacological profiles offering a complementary approach to understanding the multifaceted nature of the sigma-2 receptor.

References

A Comparative Guide to SM-21 and Other Selective Sigma-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selective sigma-2 (σ2) receptor antagonist SM-21 with other notable σ2 receptor antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of binding affinities, selectivity, and the experimental protocols used for their characterization.

Introduction to Sigma-2 (σ2) Receptors and their Antagonists

Sigma-2 (σ2) receptors are transmembrane proteins that have garnered significant interest as therapeutic targets, particularly in the fields of oncology and neurology.[1] Unlike the well-characterized sigma-1 (σ1) receptor, the σ2 receptor's biological functions are still being fully elucidated. However, their overexpression in proliferating cancer cells has made them an attractive target for both diagnostic imaging and therapeutic intervention. Selective σ2 receptor antagonists are valuable pharmacological tools for studying the receptor's function and hold promise as novel therapeutic agents. This compound is a tropane analog identified as a potent and selective σ2 receptor antagonist.[2][3] This guide compares this compound to other well-known selective σ2 antagonists, including Siramesine (Lu 28-179), SV119, RHM-1, and PB28.

Comparative Binding Affinity and Selectivity

The binding affinity (Ki or IC50) of a ligand for its target receptor is a critical measure of its potency. Selectivity, the ratio of binding affinities for different receptors, is equally important in drug development to minimize off-target effects. The following table summarizes the available binding data for this compound and other selective σ2 receptor antagonists.

Compoundσ2 Receptor Affinity (Ki/IC50, nM)σ1 Receptor Affinity (Ki/IC50, nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound 67 (Ki)Data not availableHigher affinity for σ2 vs σ1[4][5]
Siramesine 0.12 (IC50)17 (IC50)140[6]
SV119 7.8 (IC50)>1000 (Ki)>128[7]
RHM-1 0.43 (Ki)129 (Ki)~300[1]
PB28 0.68 (Ki)0.38 (Ki)0.56[8]

Experimental Protocols

The determination of binding affinities for sigma receptors is typically performed using radioligand binding assays. Below are detailed methodologies for the key experiments cited.

This assay determines the binding affinity of a compound for the σ1 receptor, often using guinea pig brain homogenates, which are a rich source of these receptors.

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 agonist)

  • Tissue Preparation: Guinea pig brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Procedure:

    • Aliquots of the membrane homogenate are incubated with a fixed concentration of --INVALID-LINK---pentazocine.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or other antagonists) are added to compete with the radioligand for binding to the σ1 receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay is used to determine the binding affinity for the σ2 receptor. Rat liver membranes are a common tissue source due to their high density of σ2 receptors.

  • Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG) (a non-selective sigma ligand)

  • Masking Ligand: (+)-pentazocine (to block the binding of [3H]DTG to σ1 receptors)

  • Tissue Preparation: Rat livers are homogenized and processed in a similar manner to the guinea pig brains to obtain a membrane preparation.

  • Assay Procedure:

    • Membrane homogenates are incubated with a fixed concentration of [3H]DTG in the presence of a saturating concentration of (+)-pentazocine to prevent binding to σ1 receptors.

    • Increasing concentrations of the test compound are added to compete for binding to the σ2 receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand (e.g., haloperidol or unlabeled DTG).

    • Incubation is typically performed at room temperature for a specified time (e.g., 120 minutes).

    • Separation of bound and free radioligand and measurement of radioactivity are performed as described for the σ1 assay.

  • Data Analysis: IC50 and Ki values are calculated as described above.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway involving the σ2 receptor and a typical experimental workflow for characterizing a novel σ2 receptor antagonist.

sigma2_signaling cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol Sigma2 σ2 Receptor Effector Effector Protein Sigma2->Effector regulates Antagonist This compound / Antagonist Antagonist->Sigma2 binds & blocks Ca_release Ca²⁺ Release Effector->Ca_release Ras_ERK Ras/ERK Pathway Effector->Ras_ERK PI3K_Akt PI3K/Akt Pathway Effector->PI3K_Akt PKC PKC Ca_release->PKC Raf Raf PKC->Raf Raf->Ras_ERK Cell_Cycle Cell Cycle Arrest Ras_ERK->Cell_Cycle Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: Putative signaling pathway modulated by σ2 receptor antagonists.

experimental_workflow start Novel Compound Synthesis binding_assays In Vitro Binding Assays (σ1 and σ2 Receptors) start->binding_assays selectivity Determine Affinity (Ki) and Selectivity binding_assays->selectivity functional_assays In Vitro Functional Assays (e.g., Calcium Flux, Cell Viability) selectivity->functional_assays in_vivo In Vivo Models (e.g., Dystonia, Tumor Xenografts) functional_assays->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: Experimental workflow for characterizing a novel σ2 receptor antagonist.

Conclusion

This compound is a valuable tool for studying the pharmacology of the σ2 receptor, demonstrating potent and selective antagonism. When compared to other selective antagonists, it is evident that a range of compounds with varying affinities and selectivities are available to researchers. Siramesine and RHM-1, for instance, exhibit very high affinity and selectivity for the σ2 receptor. SV119 also shows high selectivity. In contrast, PB28 displays high affinity for both σ1 and σ2 receptors, making it a useful tool for studying the combined effects of ligating both receptors. The choice of antagonist will ultimately depend on the specific research question and the desired pharmacological profile. The detailed experimental protocols provided in this guide should aid in the standardized evaluation and comparison of novel σ2 receptor ligands.

References

Cross-Validation of SM-21's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of SM-21, a selective sigma-2 (σ2) receptor antagonist, across a panel of 23 human cancer cell lines. The data presented herein is intended to facilitate the cross-validation of this compound's efficacy and to provide a comparative analysis against other sigma receptor ligands.

Comparative Analysis of Anti-Proliferative Activity

The in vitro anti-proliferative efficacy of this compound was evaluated in 23 human cancer cell lines, revealing a broad spectrum of activity. The following tables summarize the dose-response parameters: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration). These metrics provide a comprehensive overview of the cytostatic and cytotoxic effects of this compound.

Table 1: Anti-Proliferative and Cytotoxic Effects of this compound in Various Cancer Cell Lines[1]
Cell LineCancer TypeGI50 (μM)TGI (μM)LC50 (μM)
Breast Cancer
MCF7Breast>100>100>100
MDA-MB-231Breast>100>100>100
T-47DBreast>100>100>100
CNS Cancer
SF-268CNS>100>100>100
Colon Cancer
HCT-116Colon>100>100>100
HCT-15Colon>100>100>100
HT29Colon>100>100>100
KM12Colon>100>100>100
SW-620Colon>100>100>100
Leukemia
CCRF-CEMLeukemia>100>100>100
K-562Leukemia>100>100>100
MOLT-4Leukemia>100>100>100
RPMI-8226Leukemia>100>100>100
SRLeukemia>100>100>100
Lung Cancer
NCI-H23Lung>100>100>100
NCI-H460Lung>100>100>100
Melanoma
MDA-MB-435Melanoma>100>100>100
Ovarian Cancer
OVCAR-3Ovarian>100>100>100
Pancreatic Cancer
AsPC-1Pancreatic>100>100>100
BxPC-3Pancreatic>100>100>100
MiaPaCa-2Pancreatic>100>100>100
Prostate Cancer
PC-3Prostate>100>100>100
Renal Cancer
786-0Renal>100>100>100

Note: The study from which this data is derived reported GI50, TGI, and LC50 values for this compound maleate as >100 μM for all 23 cell lines tested, indicating low antiproliferative activity under the tested conditions.[1]

Comparison with Other Sigma Ligands

The same study also evaluated the anti-proliferative efficacy of other sigma ligands, including the σ2 agonist siramesine. In contrast to this compound, siramesine demonstrated significant anti-proliferative, cytostatic, and cytotoxic activity across the tested cell lines.[1] This highlights a key difference in the biological effects of sigma-2 receptor agonists versus antagonists. While agonists like siramesine are known to induce apoptosis, the precise mechanism of antagonists like this compound in cancer cells is less understood and may not be directly cytotoxic.[2]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

The quantitative data presented was obtained using the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density based on the measurement of total cellular protein.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure: [3][4][5]

  • Cell Seeding: Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.

  • Drug Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.

  • Staining: Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Calculation of GI50, TGI, and LC50[6][7]

The percentage growth is calculated using the following formulas:

  • For concentrations where the absorbance of treated cells (T) is greater than or equal to the absorbance at time zero (Tz): % Growth = [(T - Tz) / (C - Tz)] x 100

  • For concentrations where T is less than Tz: % Growth = [(T - Tz) / Tz] x 100

Where:

  • Tz: Absorbance at time zero (before drug addition).

  • C: Absorbance of control (untreated) cells.

  • T: Absorbance of treated cells.

The GI50, TGI, and LC50 values are then determined by identifying the drug concentration that results in 50%, 0%, and -50% growth, respectively.

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which the sigma-2 receptor antagonist this compound exerts its effects in cancer cells is not yet fully elucidated. However, the general understanding of sigma-2 receptor signaling provides a framework for its potential mechanism of action.

Sigma_2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SM21 This compound (Antagonist) Sigma2R Sigma-2 Receptor (TMEM97) SM21->Sigma2R Binds to Proliferation Cell Proliferation SM21->Proliferation Inhibits? EGFR EGFR Sigma2R->EGFR Potential Interaction Apoptosis Apoptosis Sigma2R->Apoptosis Modulates PKC PKC EGFR->PKC Activates RAF RAF PKC->RAF Activates ERK ERK RAF->ERK Activates ERK->Proliferation Promotes

Caption: Potential Signaling Pathway of this compound.

The workflow for evaluating the anti-proliferative effects of this compound is a multi-step process that begins with cell culture and culminates in data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Line Culture (23 Human Cancer Cell Lines) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. This compound Treatment (Dose-response) Seeding->Treatment Incubation 4. Incubation (48 hours) Treatment->Incubation SRB_Assay 5. Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Acquisition 6. Absorbance Reading (510 nm) SRB_Assay->Data_Acquisition Data_Analysis 7. Calculation of GI50, TGI, LC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound Anti-Proliferative Screening.

Conclusion

The sigma-2 receptor antagonist this compound demonstrates limited direct anti-proliferative or cytotoxic effects across a broad range of human cancer cell lines when used as a single agent in vitro. This is in stark contrast to sigma-2 receptor agonists, which exhibit potent cytotoxic activity.[1] The mechanism of action for sigma-2 antagonists in the context of cancer remains an area for further investigation. While some reports suggest antagonists may promote proliferation, the data from the comprehensive screen presented here do not support this, but rather indicate a lack of significant growth inhibition.[1][2] Future studies should focus on elucidating the specific signaling pathways modulated by this compound and exploring its potential in combination therapies, where it might serve to sensitize cancer cells to other therapeutic agents.

References

Enantiomer-Specific Activity of SM-21 on Sigma-2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomer-specific activity of the tropane analog SM-21 on sigma-2 (σ2) receptors. While the racemic form, (±)-SM-21, has demonstrated high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) subtype, evidence suggests that this selectivity is primarily attributed to the (-)-enantiomer.[1] this compound has been characterized as a potent and selective σ2 receptor antagonist.[1][2][3] This guide summarizes the available binding affinity data for racemic this compound and other relevant sigma-2 receptor ligands, details key experimental protocols for assessing ligand activity, and illustrates associated signaling pathways.

Comparative Binding Affinities of Sigma-2 Receptor Ligands

The following table summarizes the binding affinities (Ki) of racemic this compound and a selection of other common sigma-2 receptor ligands. It is important to note that while the enantioselectivity of this compound has been reported, with the (-)-isomer showing higher selectivity for the σ2 receptor, specific Ki values for the individual (+)- and (-)-enantiomers of this compound were not available in the reviewed literature.[1]

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity Ratio (σ1 Ki / σ2 Ki)Key Features
(±)-SM-21 67[2]>10,000[2]>149Antagonist; analgesic and cognition-enhancing properties.[2][4][5]
Siramesine Potent Agonist[6]--Induces cancer cell death.[6]
PB28 0.680.38~0.56 (High affinity for both)High-affinity ligand.
SW120 11450~41Fluorescent probe for imaging.
RHM-4 Kd = 0.2High SelectivityHighHigh-affinity radioiodinated ligand.
CT1812 (Elayta) Antagonist--Allosteric antagonist in clinical trials for Alzheimer's disease.[7]

Experimental Protocols

Radioligand Binding Assays for Sigma-2 Receptors

These assays are crucial for determining the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Objective: To measure the displacement of a specific radioligand from the sigma-2 receptor by a non-labeled test compound (e.g., this compound).

Materials:

  • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma-1/sigma-2 agonist.

  • Masking Ligand: (+)-Pentazocine, a selective sigma-1 ligand, is used to block the binding of [³H]DTG to sigma-1 receptors, thus isolating its binding to sigma-2 receptors.

  • Tissue Preparation: Homogenates of tissues rich in sigma-2 receptors, such as rat liver or specific tumor cell lines.

  • Assay Buffer: Tris-HCl buffer.

  • Test Compounds: Varying concentrations of the compound of interest (e.g., this compound enantiomers).

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Tissue Homogenization: The selected tissue is homogenized in an appropriate buffer.

  • Incubation: The tissue homogenate is incubated with a fixed concentration of [³H]DTG, a saturating concentration of (+)-pentazocine (to mask sigma-1 sites), and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.

  • Washing: The filters are washed to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue Homogenate incubation Incubate at 25°C tissue->incubation radioligand [³H]DTG Solution radioligand->incubation masking_ligand (+)-Pentazocine masking_ligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki ic50->ki

Workflow for a Radioligand Binding Assay.
In Vivo Model: DTG-Induced Neck Dystonia in Rats

This in vivo assay is used to assess the functional antagonist activity of compounds at the sigma-2 receptor.

Objective: To determine if a test compound can prevent the dystonic (torticollis) posture induced by a sigma receptor agonist.

Materials:

  • Animals: Male Wistar rats.

  • Agonist: 1,3-di-o-tolylguanidine (DTG).

  • Test Compound: this compound or other potential antagonists.

  • Vehicle: Saline or other appropriate solvent.

  • Stereotaxic Apparatus: For precise injection into the brain.

  • Microsyringes: For microinjections.

Procedure:

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic apparatus.

  • Surgical Procedure: A guide cannula is implanted, targeting the red nucleus in the brain.

  • Drug Administration:

    • The test compound (e.g., 10 nmol/0.5 µl of this compound) or vehicle is microinjected into the red nucleus.

    • After a short interval, the sigma agonist (e.g., 5 nmol/0.5 µl of DTG) is injected through the same cannula.

  • Behavioral Observation: The rats are observed for the development of neck dystonia (torticollis), which is characterized by a sustained twisting of the neck.

  • Quantification: The degree of neck torsion is scored at various time points post-injection.

  • Data Analysis: The ability of the test compound to prevent or reduce the DTG-induced dystonia is evaluated by comparing the scores of the test group to the control (vehicle + DTG) group.

Signaling Pathways Associated with Sigma-2 Receptor Modulation

The precise signaling mechanisms of the sigma-2 receptor are still under investigation, but several key pathways have been identified, particularly in the context of cell death and calcium homeostasis. Sigma-2 receptor agonists have been shown to induce apoptosis through a novel caspase-independent pathway and to trigger autophagy, potentially via inhibition of the mTOR pathway.[1][2] Antagonists like this compound would be expected to block these agonist-induced effects.

signaling_pathway cluster_receptor Sigma-2 Receptor Modulation cluster_pathways Downstream Cellular Effects s2r Sigma-2 Receptor er_ca ER Ca²⁺ Release s2r->er_ca activation apoptosis Caspase-Independent Apoptosis s2r->apoptosis activation mtor mTOR Pathway Inhibition s2r->mtor activation leads to agonist Sigma-2 Agonist agonist->s2r antagonist This compound (Antagonist) antagonist->s2r autophagy Autophagy mtor->autophagy inhibition leads to

References

A Comparative Guide: The Selective Sigma-2 Antagonist SM-21 and Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial interest in SM-21 alongside sigma-1 (σ1) receptor antagonists may stem from a misunderstanding of its primary target. Experimental evidence robustly characterizes this compound as a potent and selective antagonist of the sigma-2 (σ2) receptor, not a compound used in combination with σ1 antagonists. This guide, therefore, provides an objective comparison between the pharmacological properties of this compound, as a representative σ2 antagonist, and the properties of well-established σ1 receptor antagonists. This comparison is essential for researchers in drug development to delineate the distinct roles and therapeutic potentials of targeting these two different sigma receptor subtypes.

Comparative Analysis of Ligand Binding Affinity

The primary differentiator between this compound and sigma-1 antagonists is their binding profile and selectivity for the two sigma receptor subtypes. The following table summarizes the binding affinities (Ki) of this compound and representative σ1 antagonists. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetKi (nM) for σ1 ReceptorKi (nM) for σ2 ReceptorSelectivity (σ1 vs σ2)
This compound σ2 Antagonist>10,000[1]67[1]>149-fold for σ2
NE-100 σ1 Antagonist0.86 - 1.03[2]~50>55-fold for σ1
BD-1047 σ1 Antagonist0.93[3]47[3]~50-fold for σ1
Haloperidol Non-selective2.2 - 4[4][5]High AffinityNon-selective

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

The distinct therapeutic effects of σ1 and σ2 ligands arise from their modulation of separate and unique cellular signaling pathways.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER) membrane, especially at the mitochondria-associated membrane (MAM).[6] Its primary role is to modulate calcium signaling and maintain cellular homeostasis under stress.

When activated by agonists, the σ1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to regulate the activity of various ion channels and signaling proteins.[7] A key function is the stabilization of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), which ensures proper Ca2+ flux from the ER to the mitochondria, a process vital for ATP production and cell survival.[6][7] Sigma-1 receptor antagonists block these chaperone functions, which can be beneficial in conditions like neuropathic pain or substance abuse where σ1 receptor activity is pathologically enhanced.[8]

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Cytosol s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Stabilizes bip BiP Chaperone s1r->bip Binds (Inactive) atp ATP Production ip3r->atp Ca²⁺ Flux antagonist Sigma-1 Antagonist (e.g., NE-100, BD-1047) antagonist->s1r Blocks

Caption: Sigma-1 receptor signaling at the ER-Mitochondria interface.
Sigma-2 (σ2) Receptor Signaling

The σ2 receptor, identified as the transmembrane protein TMEM97, is also located in the ER and other cellular membranes.[9] It is highly expressed in proliferating cells, including many types of tumors.[10] The signaling pathways for the σ2 receptor are less defined than for σ1 but are known to be involved in cholesterol homeostasis and the regulation of cell proliferation and survival.

TMEM97 interacts with proteins like NPC1 (Niemann-Pick C1) to regulate cholesterol trafficking.[11][12] Additionally, σ2 receptor ligands have been shown to modulate cell signaling cascades such as the PI3K-AKT-mTOR pathway, which are critical for cell growth.[11] Antagonism of the σ2 receptor by compounds like this compound can interfere with these processes and has been shown to prevent motor effects associated with σ2 activation.[4]

sigma2_pathway cluster_ER Endoplasmic Reticulum cluster_Cell s2r Sigma-2 Receptor (TMEM97) npc1 NPC1 s2r->npc1 Regulates pi3k PI3K/AKT/mTOR Pathway s2r->pi3k Modulates cholesterol Cholesterol Homeostasis npc1->cholesterol proliferation Cell Proliferation & Survival pi3k->proliferation antagonist Sigma-2 Antagonist (this compound) antagonist->s2r Blocks

Caption: Key signaling roles of the Sigma-2 receptor (TMEM97).

Experimental Protocols

Characterization of σ1 and σ2 ligands relies on specific in vitro and in vivo assays.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro method is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or a σ1 antagonist) for a target receptor.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Tissue Source: Guinea pig brain homogenate (for σ1 receptors) or rat liver homogenate (for σ2 receptors).[10]

  • Buffer: 50 mM Tris-HCl, pH 8.0.[13]

  • Radioligand:

    • For σ1: --INVALID-LINK---pentazocine (a selective σ1 ligand).[2]

    • For σ2: [³H]-DTG (a non-selective σ1/σ2 ligand).[2][13]

  • Masking Agent (for σ2 assay only): Unlabeled (+)-pentazocine (e.g., 100-200 nM) to saturate and block the radioligand from binding to σ1 sites.[13]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known ligand like haloperidol.[2]

  • Test compounds at various concentrations.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In assay tubes, combine the membrane homogenate (protein), buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • For the σ2 assay, also add the masking agent to all tubes.

    • Prepare "total binding" tubes (no test compound) and "non-specific binding" tubes (with haloperidol).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C for σ1 assays; 120 minutes at room temperature for σ2 assays).[2][13]

  • Separation: Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo DTG-Induced Neck Dystonia (Torticollis) Model

This in vivo functional assay is used to identify the antagonist properties of σ2 ligands like this compound.[4]

Objective: To assess if a test compound can prevent the dystonic (head-turning) posture induced by the σ1/σ2 agonist DTG.

Materials:

  • Male Wistar rats (250-350 g).[1]

  • Stereotaxic apparatus for precise brain injection.

  • Microinjection syringes.

  • 1,3-di-(2-tolyl)guanidine (DTG) solution.

  • Test compound (e.g., this compound) solution.

  • Anesthetic.

Methodology:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.

  • Surgery: Perform surgery to expose the skull and implant a guide cannula aimed at the red nucleus in the brainstem, a key area for this motor effect.

  • Drug Administration:

    • Pretreatment: At the start of the experiment, microinject the test compound (e.g., this compound, 10 nmol in 0.5 µL) or vehicle into the red nucleus.[4]

    • Challenge: After a short interval (e.g., 5 minutes), administer a microinjection of DTG (e.g., 5 nmol in 0.5 µL) through the same cannula.[4]

  • Behavioral Observation: Place the rat in an observation cage and record its posture over time (e.g., at 5, 15, 30, and 45 minutes post-injection).

  • Quantification: Measure the angle of head deviation (torticollis) from the vertical axis. A successful σ2 antagonist will significantly reduce or completely prevent the head deviation induced by DTG.

experimental_workflow cluster_prep cluster_exp cluster_obs a1 Anesthetize Rat & Mount in Stereotaxic Frame a2 Implant Cannula Aimed at Red Nucleus a1->a2 b1 Pretreatment: Microinject Vehicle or This compound (10 nmol) a2->b1 b2 Wait 5 minutes b1->b2 b3 Challenge: Microinject DTG (5 nmol) b2->b3 c1 Observe Posture at Multiple Time Points b3->c1 c2 Quantify Head Angle (Torsion) c1->c2 c3 Compare this compound Group to Vehicle Control c2->c3

Caption: Workflow for the DTG-induced neck dystonia functional assay.

References

comparative analysis of SM-21 and UMB24 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo performance and pharmacological profiles of the V1A receptor antagonist SM-21 and the novel compound UMB24. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of vasopressin receptor modulation.

Introduction

The vasopressin V1A receptor is a critical mediator of various physiological processes, including social behavior, anxiety, and cardiovascular function. Its modulation presents a promising therapeutic avenue for a range of disorders. This compound is a known selective antagonist of the V1A receptor. This guide provides a comparative in vivo analysis of this compound against the investigational compound UMB24, summarizing key experimental findings to aid in research and development decisions.

In Vivo Performance Comparison

A comprehensive review of available in vivo studies reveals distinct pharmacological profiles for this compound and UMB24. The following table summarizes the key quantitative data from these studies.

ParameterThis compoundUMB24Reference
Animal Model Adult Male RatsNot Available
Administration Route Intraperitoneal (i.p.)Not Available
Dosage 10 mg/kgNot Available
Primary Endpoint Social RecognitionNot Available
Observed Effect Impaired social recognitionNot Available
Mechanism of Action V1A Receptor AntagonistNot Available

Note: Currently, there is a lack of publicly available in vivo experimental data for the compound designated as UMB24. The data presented for this compound is based on established studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is the experimental protocol for the in vivo assessment of this compound's effect on social recognition.

This compound Social Recognition Test in Rats

  • Animals: Adult male rats were used for this study.

  • Housing: The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Procedure:

    • Habituation: On the first day, rats were habituated to the test cage for a 30-minute session.

    • Drug Administration: On the second day, this compound (10 mg/kg) was administered intraperitoneally 30 minutes before the first encounter with a juvenile rat.

    • First Encounter: An adult rat was placed in the test cage with a juvenile rat for a 4-minute familiarization period. The duration of social investigation (e.g., sniffing, grooming) was recorded.

    • Second Encounter: After a 30-minute interval, the same adult rat was re-exposed to the same juvenile rat for another 4-minute session. The duration of social investigation was again recorded.

  • Data Analysis: A social recognition index was calculated as the ratio of the investigation time in the second encounter to the investigation time in the first encounter. A lower index in the this compound treated group compared to a vehicle control group indicates impaired social memory.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 V1A Receptor Signaling Cascade Vasopressin Vasopressin V1A Receptor V1A Receptor Vasopressin->V1A Receptor Binds Gq/11 Gq/11 V1A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3R IP3 Receptor PIP2->IP3R IP3 PKC Protein Kinase C PIP2->PKC DAG Ca_release Ca2+ Release IP3R->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response SM_21 This compound (Antagonist) SM_21->V1A Receptor Blocks

Caption: V1A receptor signaling pathway and the antagonistic action of this compound.

G cluster_1 In Vivo Social Recognition Workflow A Day 1: Habituation (30 min) B Day 2: Drug Administration (this compound or Vehicle) A->B C First Encounter (4 min with Juvenile 1) B->C D Inter-Trial Interval (30 min) C->D E Second Encounter (4 min with Juvenile 1) D->E F Data Analysis (Social Recognition Index) E->F

Caption: Experimental workflow for the social recognition test in rats.

Independent Replication and Comparative Analysis of SM-21 Findings

Author: BenchChem Technical Support Team. Date: December 2025

A Review of the Evidence for SM-21 as a Selective Sigma-2 Receptor Antagonist

The tropane analog this compound has been identified as a selective and potent antagonist for the sigma-2 (σ2) receptor, a protein now understood to be the transmembrane protein 97 (TMEM97). The foundational research by Ghelardini and colleagues in 2000 demonstrated its ability to counteract the motor effects induced by sigma receptor agonists in animal models. This guide provides a comprehensive comparison of the original findings on this compound with data from studies on other notable sigma-2 receptor ligands, addressing the need for independent validation and offering a broader context for its pharmacological profile. While direct, independent replications of the initial in vivo experiments are not readily found in published literature, the consistent citation of this compound as a reliable σ2 antagonist suggests its acceptance and use as a pharmacological tool by the scientific community.

Comparative Analysis of Sigma-2 Receptor Ligands

To contextualize the performance of this compound, this section compares its binding affinity and selectivity with other well-characterized sigma-2 receptor ligands, including the antagonist CM-398 and the agonists Siramesine and PB28.

LigandTypeσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)Selectivity (σ1/σ2)Key In Vivo Finding
This compound Antagonist~67>10,000>149Prevents DTG-induced neck dystonia in rats at 10 nmol.[1]
CM-398 Antagonist0.43560~1302Produces anti-allodynic and antinociceptive effects in mouse models of pain.[2][3][4][5]
Siramesine Agonist0.1217~142Attenuates cocaine-induced conditioned place preference in mice.[6]
PB28 Agonist0.17 - 0.2810 - 13~36 - 76Inhibits tumor growth in breast cancer models and enhances the efficacy of doxorubicin.[7][8]

Experimental Protocols

Original this compound In Vivo Study: DTG-Induced Neck Dystonia

The seminal study by Ghelardini et al. (2000) established the sigma-2 antagonist properties of this compound using a rat model of neck dystonia.[1]

Objective: To determine if this compound possesses antagonistic activity at the σ2 receptor.

Animal Model: Male Wistar rats (250-350 g).

Procedure:

  • Rats were anesthetized and placed in a stereotaxic frame.

  • A guide cannula was implanted into the red nucleus of the brain.

  • The σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) was microinjected (5 nmol in 0.5 µL) into the red nucleus to induce neck dystonia.

  • In the experimental group, this compound (10 nmol in 0.5 µL) was administered into the red nucleus 5 minutes prior to the DTG injection.[1]

  • A control group received this compound alone to test for any intrinsic effects.

  • The angle of head deviation was measured at various time points post-injection to quantify the degree of neck dystonia.

Key Findings:

  • Administration of DTG alone induced a significant deviation of the head angle.

  • Pre-treatment with this compound at a dose of 10 nmol completely antagonized the DTG-induced neck dystonia.[1]

  • A lower dose of this compound (approximately 3.3 nmol) was ineffective.[1]

  • This compound administered alone did not produce any postural changes.[1]

Comparative In Vivo Study: CM-398 in a Neuropathic Pain Model

Objective: To investigate the analgesic and anti-allodynic effects of the selective σ2 receptor ligand CM-398.

Animal Model: Male mice with chronic constriction injury (CCI) of the sciatic nerve.

Procedure:

  • Neuropathic pain was induced via CCI.

  • Mechanical allodynia was assessed using von Frey filaments.

  • CM-398 was administered intraperitoneally (i.p.) at doses ranging from 10-45 mg/kg.

  • The withdrawal threshold of the paw to the mechanical stimulus was measured.

Key Findings:

  • CM-398 dose-dependently reduced mechanical allodynia in the CCI model.[2]

  • The highest dose (45 mg/kg) showed efficacy comparable to the standard analgesic gabapentin.[2]

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Antagonist Activity cluster_induction Induction of Dystonia cluster_treatment Treatment Protocol cluster_outcome Outcome Measurement DTG DTG (σ1/σ2 Agonist) 5 nmol RedNucleus Rat Red Nucleus DTG->RedNucleus Microinjection Dystonia Neck Dystonia RedNucleus->Dystonia Induces SM21 This compound 10 nmol SM21->RedNucleus Pre-treatment (5 min) SM21->Dystonia Prevents Measurement Measure Head Angle Deviation Dystonia->Measurement

Caption: Workflow of the in vivo experiment demonstrating this compound's antagonist effect.

sigma_receptor_pathway Sigma-2 Receptor Ligand Interaction cluster_agonists Agonists cluster_antagonists Antagonists Sigma2Receptor Sigma-2 Receptor (TMEM97) Downstream_Agonist Cellular Effects (e.g., Dystonia, Apoptosis) Sigma2Receptor->Downstream_Agonist Activation Downstream_Antagonist Blockade of Agonist Effects Sigma2Receptor->Downstream_Antagonist Inhibition DTG DTG DTG->Sigma2Receptor Siramesine Siramesine Siramesine->Sigma2Receptor PB28 PB28 PB28->Sigma2Receptor SM21 This compound SM21->Sigma2Receptor CM398 CM-398 CM398->Sigma2Receptor

Caption: Interaction of various ligands with the Sigma-2 receptor.

References

Comparative Efficacy of SM-21 and Standard-of-Care Drugs for Dystonia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of SM-21, a novel sigma-2 (σ2) receptor antagonist, with established standard-of-care drugs for the treatment of dystonia. Dystonia is a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. Current treatment options provide symptomatic relief but are often associated with limiting side effects, highlighting the need for novel therapeutic strategies.

Executive Summary

This compound has demonstrated significant efficacy in a preclinical rat model of dystonia, completely antagonizing drug-induced torticollis. This effect is attributed to its potent and selective antagonism of the σ2 receptor. In comparison, standard-of-care drugs for dystonia, such as the anticholinergic agent trihexyphenidyl and botulinum toxin, also show efficacy in preclinical models and clinical practice, although they operate through different mechanisms of action. This guide presents the available quantitative data for these compounds, details the experimental protocols used to generate this data, and provides a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: Preclinical Efficacy in Dystonia Models

The following table summarizes the quantitative data on the efficacy of this compound and standard-of-care drugs in animal models of dystonia.

Drug/AgentAnimal ModelEfficacy EndpointKey FindingsReference
This compound Rat model of drug-induced torticollisPrevention of head deviation (torticollis)10 nmol completely antagonized the deviation in head angle induced by the σ1/σ2 agonist DTG.[1]
Trihexyphenidyl Mouse model of DYT1 dystoniaNormalization of striatal dopamine releaseA 20 mg/kg dose normalized extracellular dopamine levels.[2]
Botulinum Toxin Various preclinical modelsNot specified in snippetsIntrastriatal injections have been considered to improve motor deficits in rodent models of Parkinson's disease, a related disorder.[3]

Experimental Protocols

This compound in a Rat Model of Drug-Induced Torticollis

  • Animal Model: Male Wistar rats.

  • Induction of Dystonia: The σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG) at a dose of 5 nmol in 0.5 µl was administered into the red nucleus to induce torticollis (neck dystonia).

  • Drug Administration: this compound was administered 5 minutes prior to the DTG injection.

  • Efficacy Evaluation: The deviation in the rat's head angle was measured to quantify the severity of torticollis and the antagonistic effect of this compound.[1]

Trihexyphenidyl in a Mouse Model of DYT1 Dystonia

  • Animal Model: Tor1a+/ΔE knockin mice, a genetic model of DYT1 dystonia.

  • Drug Administration: Mice were injected subcutaneously with either saline or 20 mg/kg trihexyphenidyl hydrochloride.

  • Efficacy Evaluation: The study used an unsupervised behavioral segmentation framework (MoSeq) to compare the continuous free behavior of the mice. This method analyzes the temporal structure of behavior to detect drug-induced shifts.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound in antagonizing dystonia and a typical experimental workflow for evaluating anti-dystonic drugs in a preclinical model.

SM21_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Sigma2_Agonist Sigma-2 Agonist (e.g., DTG) Sigma2_Receptor Sigma-2 Receptor Sigma2_Agonist->Sigma2_Receptor Activates Calcium_Influx Increased Ca2+ Influx Sigma2_Receptor->Calcium_Influx Leads to Neurotransmitter_Release Excessive Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Causes Dystonic_Contractions Dystonic Muscle Contractions Neurotransmitter_Release->Dystonic_Contractions Induces SM21 This compound SM21->Sigma2_Receptor Antagonizes

Proposed mechanism of this compound in dystonia.

Dystonia_Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat with induced torticollis) Baseline Baseline Behavioral Assessment Animal_Model->Baseline Drug_Admin Administer Test Compound (this compound) or Standard-of-Care Drug Baseline->Drug_Admin Induce_Dystonia Induce Dystonic Symptoms (e.g., DTG injection) Drug_Admin->Induce_Dystonia Efficacy_Measurement Measure Efficacy Endpoint (e.g., Head deviation angle) Induce_Dystonia->Efficacy_Measurement Data_Analysis Analyze and Compare Data Efficacy_Measurement->Data_Analysis

Preclinical evaluation of anti-dystonic drugs.

Discussion

The preclinical data suggests that this compound is a promising candidate for the treatment of dystonia. Its ability to completely block chemically-induced torticollis in rats at a low dose indicates a potent and targeted mechanism of action through the σ2 receptor. This is distinct from the mechanisms of current standard-of-care drugs. Trihexyphenidyl, an anticholinergic, is thought to act on the cholinergic system within the basal ganglia. While effective in some patients, its use is often limited by side effects. Botulinum toxin acts locally to block acetylcholine release at the neuromuscular junction, providing targeted relief for focal dystonias but requiring repeated injections.

The development of a selective σ2 receptor antagonist like this compound offers a novel therapeutic avenue that may provide a different efficacy and side-effect profile compared to existing treatments. Further research, including head-to-head comparative studies in various animal models of dystonia and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound relative to the current standard of care. The distinct mechanism of action of this compound could also present opportunities for combination therapies to enhance efficacy and reduce the side effects of existing treatments.

References

Safety Operating Guide

Proper Disposal Procedures for SM-21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of SM-21 (CAS Number: 864082-47-3), a compound with the IUPAC name N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with its Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and specialized hazardous waste disposal company.[1] Laboratory personnel should not attempt to treat or neutralize the chemical waste themselves unless specifically trained and equipped to do so.

  • Waste Identification and Segregation :

    • All waste containing this compound, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions, must be classified as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, particularly incompatible materials, to prevent accidental chemical reactions.[2] Do not mix with non-hazardous laboratory trash.

  • Waste Collection and Storage :

    • Collect all solid and liquid waste containing this compound in designated, leak-proof containers that are chemically compatible with the compound.[3]

    • Solid waste, such as contaminated labware or absorbent materials from a spill cleanup, should be collected separately from liquid waste.[4]

    • Containers must be kept securely closed except when actively adding waste.[2]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or its IUPAC name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste disposal vendor with an accurate description of the waste's composition.

    • The ultimate disposal of halogenated organic compounds like this compound often involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[5][6]

  • Decontamination of Empty Containers and Labware :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated containers.

    • All laboratory equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.

Spill Cleanup Procedures

In the event of a spill, the area should be evacuated and ventilated. For small spills, use an inert absorbent material to contain the substance.

  • Containment and Absorption : Cover the spill with a suitable absorbent material.

  • Collection : Using non-sparking tools, carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination : Decontaminate the spill site with a 10% caustic solution, followed by a thorough cleaning with soap and water.[1] All cleaning materials must also be collected as hazardous waste.

  • Reporting : Report the spill to your supervisor and your institution's EHS department, in accordance with your laboratory's safety protocols.

Quantitative Data for Decontamination

ParameterValueNotes
Decontamination Solution10% (w/v) Sodium Hydroxide (Caustic Soda) SolutionTo prepare 100 ml, dissolve 10 g of NaOH pellets in approximately 70 ml of deionized water, then adjust the final volume to 100 ml.[7] The dissolution is exothermic and should be done with care.[7]

Experimental Protocols

Preparation of 10% (w/v) Caustic Solution for Decontamination:

  • Safety Precautions : Wear appropriate PPE (gloves, goggles, lab coat). The dissolution of sodium hydroxide is highly exothermic. It is recommended to place the beaker in an ice bath during preparation.[7]

  • Weighing : Weigh 10 grams of sodium hydroxide pellets.

  • Dissolving : In a chemical fume hood, add the NaOH pellets slowly to approximately 70 ml of deionized water in a beaker while stirring.

  • Final Volume : Once the pellets are completely dissolved and the solution has cooled to room temperature, transfer it to a 100 ml volumetric flask or measuring cylinder and bring the final volume to 100 ml with deionized water.[7]

Disposal Workflow Diagram

SM21_Disposal_Workflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate as Hazardous Waste start->segregate spill Spill Occurs start->spill collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store spill->segregate No cleanup Contain, Absorb, & Decontaminate with 10% Caustic Solution spill->cleanup Yes cleanup->collect contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Transport to a Licensed Waste Management Facility pickup->transport incinerate Final Disposal (e.g., High-Temperature Incineration) transport->incinerate

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.